molecular formula C10H14N2O2 B13225207 ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Katalognummer: B13225207
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: ROIJVYIKCFETSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate ( 1658467-53-8 ) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol , features a fused bicyclic structure that serves as a versatile scaffold for the synthesis of diverse biologically active molecules. The imidazo[1,5-a]pyridine core is a privileged structure in the design of pharmaceutical compounds. Researchers utilize this specific ester derivative primarily as a key building block for the construction of more complex molecules. Its synthetic value is demonstrated in its potential application for preparing inhibitors of the beta-secretase (BACE) enzyme , a prominent target in Alzheimer's disease research. Furthermore, heterocyclic scaffolds like this one are often investigated for their utility in Dimroth Rearrangement chemistry , a reaction widely employed in the synthesis of various kinase inhibitors, including 4-anilinoquinazolines and 4-aminopyrimidines that target the epidermal growth factor receptor (EGFR) . This product is intended For Research Use Only and is strictly not for medicinal, diagnostic, or personal use. Researchers can leverage this compound to develop novel therapeutic agents for conditions such as central nervous system disorders and oncology, making it a valuable tool for advancing pharmaceutical development projects.

Eigenschaften

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJVYIKCFETSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Core Chemical Structure and Properties

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a bicyclic heteroaromatic compound. Its structure features a fusion of an imidazole and a tetrahydropyridine ring. The formal name, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, explicitly denotes the saturated nature of the pyridine portion of the fused ring system.

The core scaffold, imidazo[1,5-a]pyridine, is recognized as a "privileged" structure in drug discovery, as derivatives have shown a wide range of biological activities.[1] The tetrahydro- variant maintains the core heterocyclic framework while introducing a three-dimensional character that can be crucial for specific biological interactions.

Key Structural Features:

  • Imidazo[1,5-a]pyridine Core: A nitrogen-containing fused heterocyclic system.

  • Tetrahydropyridine Ring: A saturated six-membered nitrogen-containing ring, providing conformational flexibility.

  • Ethyl Carboxylate Group at Position 3: An important functional group that can influence the molecule's polarity, solubility, and potential for hydrogen bonding. This group can also be a site for further chemical modification.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate.

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
XLogP30.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

These values are computationally generated and should be confirmed by experimental analysis.

Synthesis Strategies

The synthesis of the imidazo[1,5-a]pyridine scaffold and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.[1]

While a specific, peer-reviewed synthesis for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is not prominently documented, a plausible synthetic pathway can be extrapolated from known methodologies for related compounds.

A Potential Synthetic Approach:

A likely synthetic route would involve the reaction of a piperidine-based precursor with a reagent that can form the imidazole ring and introduce the ethyl carboxylate group at the 3-position.

G cluster_0 Synthetic Workflow Start 2-(Aminomethyl)piperidine Cyclization Cyclocondensation Start->Cyclization Reagent Ethyl 2-chloro-3-oxobutanoate or similar electrophile Reagent->Cyclization Product Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate Cyclization->Product

Caption: A plausible synthetic workflow for the target compound.

This proposed pathway is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives, which often involve the reaction of a 2-aminopyridine with an α-haloketone or a related electrophile.[2][3] The specific conditions, such as the choice of solvent, base, and reaction temperature, would require experimental optimization.

Potential Applications in Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a key component in several biologically active molecules.[4][5] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Agents: The broader class of imidazopyridines has been explored for its potential in oncology.[4]

  • Antiviral and Antibacterial Agents: The nitrogen-rich heterocyclic core is a common feature in many antimicrobial compounds.[5]

  • Anti-inflammatory Agents: Certain imidazo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory properties.[5]

  • Central Nervous System (CNS) Disorders: The structural similarity to endogenous neurotransmitters makes this scaffold a candidate for targeting CNS receptors.

For the tetrahydro- variant, one of the most notable potential applications is in the inhibition of the aromatase enzyme, which is a key target in the treatment of hormone-dependent breast cancer. While specific studies on the 3-carboxylate derivative are limited, related 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyridines have shown potent aromatase inhibitory activity.

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and characterization of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate are not widely available in the scientific literature. However, a general protocol for the synthesis of related imidazo[1,2-a]pyridine-3-carboxylates can be adapted.[2]

General Synthetic Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-(aminomethyl)piperidine in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., potassium carbonate or triethylamine).

  • Addition of Electrophile: Add a solution of an appropriate ethyl 2-halo-3-oxocarboxylate derivative dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate.

Characterization Methods:

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule.

Conclusion and Future Directions

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate represents an interesting scaffold for further investigation in medicinal chemistry. While detailed information on this specific compound is currently limited in publicly accessible scientific literature, the broader family of imidazo[1,5-a]pyridines has demonstrated significant therapeutic potential.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate.

  • Comprehensive characterization of the compound using modern analytical techniques.

  • Biological evaluation in a variety of assays to explore its therapeutic potential, particularly as an aromatase inhibitor or in other areas where the imidazo[1,5-a]pyridine scaffold has shown promise.

  • Structure-activity relationship (SAR) studies to optimize the biological activity by modifying the substituents on the heterocyclic core.

The development of a more detailed understanding of this and related compounds could lead to the discovery of novel therapeutic agents for a range of diseases.

References

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). Retrieved March 28, 2026, from [Link]

  • Shin, H., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2533-2540. [Link]

  • Kaur, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules, 29(1), 123. [Link]

  • Gajda, T., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2872-2880. [Link]

  • Li, Y., et al. (2023). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers, 10(1), 123-129. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved March 28, 2026, from [Link]

  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 815-823. [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 1896-1902. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(30), 5485-5489. [Link]

  • PMC. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 815-823. [Link]

  • ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved March 28, 2026, from [Link]

  • PMC. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1075-1080. [Link]

Sources

Part 1: The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core mechanism of action in vitro for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate would be highly valuable for researchers, scientists, and drug development professionals. However, a preliminary search of the scientific literature and chemical databases reveals a significant lack of specific information on the in vitro mechanism of action for this particular molecule. This suggests that ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate may be a novel compound, a research chemical with limited public data, or part of a proprietary discovery program.

Therefore, this technical guide will adopt a predictive and methodological approach. By examining the known biological activities of structurally related imidazo[1,5-a]pyridine derivatives, we can infer potential mechanisms of action and outline a comprehensive in vitro strategy to elucidate the specific activity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. This guide will serve as a roadmap for researchers, providing not just protocols, but the scientific rationale behind each experimental step.

The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system that is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including:

  • GABA-A Receptor Modulation: Perhaps the most well-known activity of imidazo[1,5-a]pyridines is their interaction with the benzodiazepine binding site of the GABA-A receptor. Compounds like zolpidem are potent hypnotics that act as positive allosteric modulators of this receptor, enhancing the effect of the inhibitory neurotransmitter GABA.

  • Enzyme Inhibition: Various imidazo[1,5-a]pyridine derivatives have been developed as inhibitors of key enzymes in disease pathways. This includes inhibitors of phosphodiesterases (PDEs), kinases, and other enzymes.

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for the development of agents to combat infectious diseases.

  • Anticancer Activity: More recently, imidazo[1,5-a]pyridine derivatives have been investigated as potential anticancer agents, targeting various aspects of tumor cell biology.

Given this chemical precedent, a logical starting point for the investigation of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is to explore these established target classes.

Part 2: A Strategic Approach to In Vitro Mechanistic Elucidation

The following sections outline a tiered experimental strategy to systematically investigate the in vitro mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Tier 1: Broad Phenotypic Screening and Target Class Identification

The initial phase of investigation should aim to identify the general biological effect of the compound in a cell-based system. This will help to narrow down the potential target classes.

2.1.1 Cell Viability and Proliferation Assays

A fundamental first step is to assess the compound's effect on cell viability and proliferation across a panel of cell lines. This provides a baseline understanding of its cytotoxic or cytostatic potential.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choice: The MTT assay is a robust and cost-effective method to obtain a quantitative measure of the compound's impact on cell metabolic activity, which is often correlated with cell viability. Running the assay at multiple time points can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

2.1.2 Receptor Binding Assays

Given the prevalence of GABA-A receptor modulation among imidazo[1,5-a]pyridines, a primary screen should assess the compound's ability to bind to this target.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GABA-A receptor or from brain tissue.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam), and varying concentrations of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor.

Causality Behind Experimental Choice: A radioligand binding assay is the gold standard for directly measuring the interaction between a compound and its receptor target. It provides a quantitative measure of binding affinity (Ki) and can differentiate between competitive and non-competitive binding.

Workflow for Tier 1 Investigation

G A Start: Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate B Cell Viability/Proliferation Assays (e.g., MTT) A->B C Receptor Binding Assays (e.g., GABA-A) A->C D Broad Kinase Panel Screen A->D E Phenotypic Analysis B->E C->E D->E F Target Class Hypothesis Generation E->F

Caption: Tier 1 workflow for initial target class identification.

Tier 2: Target Validation and Functional Characterization

Once a potential target class has been identified, the next step is to validate the target and characterize the functional consequences of the compound's interaction.

2.2.1 Enzyme Inhibition Assays

If the initial screen suggests that the compound may be an enzyme inhibitor (e.g., a kinase or phosphodiesterase), a direct enzyme inhibition assay is necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, ATP (often radiolabeled with 32P or 33P), and varying concentrations of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Separation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using a phosphocellulose filter paper).

  • Quantification: Quantify the amount of phosphorylated substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the IC50 value for the inhibition of the kinase.

Causality Behind Experimental Choice: This assay directly measures the compound's effect on the catalytic activity of the target enzyme. It is essential for confirming that the compound is a true inhibitor and for determining its potency.

2.2.2 Cellular Functional Assays

If the compound is found to bind to a receptor, it is crucial to determine its functional effect (e.g., agonist, antagonist, or allosteric modulator).

Experimental Protocol: Electrophysiology for GABA-A Receptor Modulation

  • Cell Preparation: Use whole-cell patch-clamp electrophysiology on cells expressing the GABA-A receptor.

  • GABA Application: Apply a submaximal concentration of GABA to elicit a baseline current.

  • Compound Application: Co-apply GABA with varying concentrations of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

  • Current Measurement: Measure the change in the GABA-evoked current in the presence of the compound.

  • Data Analysis: Determine if the compound enhances (positive allosteric modulator), inhibits (negative allosteric modulator), or has no effect on the GABA-induced current.

Causality Behind Experimental Choice: Electrophysiology is the most direct method to measure the functional consequences of ion channel receptor modulation. It provides real-time information on how the compound alters receptor activity in a cellular context.

Signaling Pathway for a Hypothetical Kinase Target

G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Target Kinase C->D E Substrate Phosphorylation D->E F Cellular Response (e.g., Proliferation) E->F G Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate G->D

Caption: Hypothetical inhibition of a signaling kinase.

Part 3: Data Interpretation and Mechanistic Hypothesis

The culmination of these in vitro experiments will be a dataset that allows for the formulation of a mechanistic hypothesis.

Data Summary Table

Assay TypeEndpoint MeasuredPotential Outcome for Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
Cell Viability (MTT)IC50Potent cytotoxicity in cancer cell lines, suggesting an anti-proliferative mechanism.
Receptor Binding (GABA-A)KiHigh affinity binding, suggesting a potential CNS-related mechanism.
Kinase InhibitionIC50Selective inhibition of a specific kinase, pointing to a targeted mechanism.
Electrophysiology (GABA-A)% Modulation of CurrentPositive allosteric modulation, confirming functional activity at the receptor.

Formulating the Hypothesis

Based on the collective data, a primary mechanism of action can be proposed. For example, if the compound exhibits potent cytotoxicity in cancer cells and selectively inhibits a known oncogenic kinase, the hypothesis would be that it acts as a targeted anticancer agent through the inhibition of that specific kinase. Conversely, if it shows high affinity for the GABA-A receptor and potentiates GABA-induced currents, it would be classified as a positive allosteric modulator of the GABA-A receptor.

This in-depth, multi-tiered approach, grounded in the known pharmacology of the imidazo[1,5-a]pyridine scaffold, provides a robust framework for elucidating the in vitro mechanism of action of the novel compound ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

References

Due to the lack of specific literature on ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, this reference list provides sources on the general pharmacology of the imidazo[1,5-a]pyridine scaffold and standard in vitro methodologies.

  • Title: The medicinal chemistry of imidazo[1,5-a]pyridines: A versatile scaffold for the development of novel therapeutics. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Patch-Clamp Technique Source: Axon Instruments (Molecular Devices) URL: [Link]

physical and chemical properties of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Introduction: The Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] As a nitrogen-fused bicyclic aromatic system, it shares structural similarities with biologically relevant purines, enabling it to interact with a wide array of biomolecular targets.[3] This has led to the discovery of imidazo[1,5-a]pyridine derivatives with potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Furthermore, their unique electronic structure imparts valuable photophysical properties, making them useful as luminescent probes and materials for organic light-emitting diodes (OLEDs).[6][7]

This guide provides a comprehensive technical overview of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate , a specific derivative of this important scaffold. While direct experimental data for this exact saturated analogue is limited, this document synthesizes information from closely related aromatic imidazo[1,5-a]pyridine structures to provide a robust profile of its expected physical, chemical, and biological properties. The insights herein are intended to support research and development efforts by providing a foundational understanding of this compound's chemistry and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a reduced pyridine ring fused to an imidazole ring, with an ethyl carboxylate substituent at the C3 position. This substitution is critical as the ester group provides a handle for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Table 1: Physicochemical Properties of Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate and Related Analogues

PropertyValue (Predicted/Analogous Data)Source / Justification
Molecular Formula C₁₀H₁₄N₂O₂Calculated
Molecular Weight 194.23 g/mol Calculated
IUPAC Name ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylateIUPAC Nomenclature
Physical State Likely a solid at room temperature.Aromatic analogues such as Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate are solids.[8]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.General solubility for similar heterocyclic compounds.
CAS Number Not directly available.Data for related compounds are available.

Synthesis and Characterization

The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various established methodologies, including cyclocondensation, cycloaddition, and oxidative cyclization reactions.[1] A prevalent and effective strategy involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophilic partner.[5]

Proposed Synthetic Protocol

A plausible and efficient route to synthesize the target compound, ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, would involve a multi-step process starting from commercially available materials. The key final step would be the cyclization of a piperidine-based precursor.

Step 1: Synthesis of Ethyl 2-(Piperidin-2-yl)-2-oxoacetate This intermediate can be prepared from a protected piperidine-2-carboxamide by reaction with diethyl oxalate, followed by deprotection.

Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core The cyclization of the amino-ester intermediate is the crucial step. This can often be achieved under acidic conditions with a dehydrating agent, such as polyphosphoric acid (PPA), which facilitates the intramolecular condensation.[5]

Detailed Experimental Workflow:

  • Preparation of the Precursor: To a solution of a suitable N-protected piperidin-2-yl methanamine in an anhydrous aprotic solvent (e.g., THF, DCM), add an acylating agent like ethyl oxalyl chloride at 0 °C.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for a Boc group, or hydrogenation for a Cbz group).

  • Intramolecular Cyclization: The deprotected amino-ketoester is then treated with a strong acid catalyst and dehydrating agent. A mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) is heated, and the precursor is added. The reaction is typically stirred at an elevated temperature (e.g., 100-140 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaOH or NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Piperidine-2-carboxamide C Ethyl 2-(Piperidin-2-yl)-2-oxoacetate A->C Acylation B Diethyl Oxalate B->C D Intermediate C E Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate D->E PPA, Heat F Crude Product E G Purified Product F->G Column Chromatography

Caption: Proposed synthetic workflow for the target compound.

Spectral Characterization

The structural elucidation of the target molecule relies on standard spectroscopic techniques. Based on data from analogous aromatic compounds, the following spectral characteristics are anticipated.[8][9]

Table 2: Predicted NMR and Mass Spectral Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5-7.8 (s, 1H, H-1), ~4.3 (q, 2H, OCH₂), ~4.0 (t, 2H, H-5), ~3.0 (t, 2H, H-8), ~1.9 (m, 2H, H-6), ~1.7 (m, 2H, H-7), ~1.3 (t, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~164 (C=O), ~135 (C-8a), ~125 (C-3), ~120 (C-1), ~115 (C-5a), ~60 (OCH₂), ~45 (C-5), ~25 (C-8), ~23 (C-6), ~22 (C-7), ~14 (CH₃).
Mass Spec (ESI) m/z: 195.11 [M+H]⁺

Note: These are predicted chemical shifts based on related structures and may vary from experimental values.

Chemical Reactivity and Stability

The reactivity of the imidazo[1,5-a]pyridine system is dictated by the electron distribution within the bicyclic core. The imidazole ring is generally electron-rich, making it susceptible to electrophilic attack.

  • Electrophilic Substitution: The C1 and C3 positions are the most nucleophilic and are the primary sites for electrophilic substitution.[10][11] Halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at these positions on the aromatic parent scaffold.

  • Reactivity of the Ester: The ethyl ester at the C3 position can undergo standard ester chemistry, such as hydrolysis to the carboxylic acid or transesterification.

  • Stability: The saturated pyridine ring in the target compound is expected to be stable under standard conditions. The aromatic imidazo[1,5-a]pyridine core is generally stable, though prolonged exposure to strong acids or oxidizing agents may lead to degradation.

ElectrophilicSubstitution cluster_structures Electrophilic Attack at C1 Imidazo[1,5-a]Pyridine Imidazo[1,5-a]Pyridine Intermediate Intermediate Imidazo[1,5-a]Pyridine->Intermediate + E⁺ Product Product Intermediate->Product - H⁺ img1 img2 img3

Sources

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate: Physicochemical Profiling and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate (also known as ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate; CAS: 1658467-53-8) is a highly versatile, partially saturated bicyclic scaffold utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a fused imidazole and piperidine ring system, this compound serves as a critical building block for synthesizing complex pharmacophores. Understanding its exact mass and molecular weight is fundamental for downstream applications, ranging from stoichiometric synthetic scaling to high-resolution mass spectrometry (HRMS) in drug metabolism and pharmacokinetics (DMPK).

Physicochemical Profiling: Exact Mass vs. Molecular Weight

For researchers and analytical scientists, distinguishing between the molecular weight and the exact mass of this compound (Formula: C₁₀H₁₄N₂O₂) is critical for experimental accuracy.

  • Molecular Weight (194.23 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes[1]. This value is strictly utilized for macroscopic laboratory operations, such as calculating molarity, determining reaction stoichiometry, and scaling up synthetic yields.

  • Exact Mass (194.1055 Da): Calculated using the mass of the most abundant, stable isotopes of each element ( 12 C = 12.00000, 1 H = 1.00783, 14 N = 14.00307, 16 O = 15.99491). In the context of DMPK and trace analysis, the exact mass is paramount. It allows analytical scientists to use HRMS to differentiate the target compound from isobaric interferences in complex biological matrices.

Quantitative Data Summary
ParameterValueSignificance in Drug Development
Chemical Formula C₁₀H₁₄N₂O₂Defines the fundamental elemental composition.
Molecular Weight 194.23 g/mol Essential for stoichiometric calculations and bulk scaling.
Exact Mass (Monoisotopic) 194.1055 DaCritical for HRMS identification and metabolite tracking.
[M+H]⁺ Ion (ESI+) 195.1128 m/zPrimary target ion for LC-MS/MS analytical workflows.
Scaffold Classification Tetrahydroimidazo[1,5-a]pyridinePrivileged core associated with diverse biological activities.

Structural Significance in Medicinal Chemistry

The imidazo[1,5-a]pyridine family is a privileged class of heterocycles[2]. While fully aromatic imidazo[1,5-a]pyridines are often explored for their luminescent properties and planar binding modalities[3], the tetrahydro derivative (possessing a saturated piperidine ring) offers distinct pharmacological advantages.

The saturation increases the fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with improved clinical success due to enhanced aqueous solubility and reduced off-target toxicity. This specific core is famously embedded in clinical agents such as Fadrozole , a potent aromatase inhibitor utilized in antineoplastic therapy[4]. Furthermore, the ethyl ester at the 3-position acts as a stable, lipophilic protecting group that facilitates cellular permeability during in vitro assays, while remaining readily cleavable for downstream synthetic functionalization.

Analytical Workflow: HRMS Protocol for Exact Mass Verification

To verify the identity and purity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality in Experimental Design: The selection of positive Electrospray Ionization (ESI+) is not arbitrary. It is dictated by the basic nature of the imidazole nitrogen, whose lone pair readily accepts a proton ( H+ ) in acidic mobile phases (e.g., 0.1% Formic Acid). This ensures near-quantitative ionization efficiency and robust signal-to-noise ratios.

Self-Validating System: To guarantee data integrity, this protocol is designed as a self-validating system. It mandates a pre-run blank injection to eliminate false positives from column carryover, alongside continuous internal mass calibration (lock mass) to ensure sub-ppm mass accuracy.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • System Suitability Test (SST): Inject a solvent blank to verify baseline noise and lack of carryover. Follow with a standard calibration mix to verify mass accuracy (< 2 ppm error).

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) or Orbitrap analyzer in ESI+ mode. Infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously for real-time mass correction.

  • Data Processing: Generate an Extracted Ion Chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 195.1128 with a narrow mass tolerance window (± 5 ppm).

G N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 System Suitability Test (Calibration & Blanks) N1->N2 N3 LC Separation (C18 Column, Gradient Elution) N2->N3 N4 High-Resolution Mass Spec (ESI+ Mode, TOF/Orbitrap) N3->N4 N5 Data Analysis (EIC: m/z 195.1128 [M+H]+) N4->N5

LC-HRMS Workflow for Exact Mass Verification of C10H14N2O2.

Synthetic Pathway & Downstream Functionalization

In drug development, the ethyl ester moiety of this compound is rarely the final pharmacological target; rather, it is a synthetic handle. The standard derivatization pathway involves the hydrolysis of the ester to yield a carboxylic acid, which is subsequently coupled with various amines to generate diverse amide libraries for structure-activity relationship (SAR) studies.

Causality in Reagent Selection: Lithium hydroxide (LiOH) is preferred over Sodium hydroxide (NaOH) for the hydrolysis step because the resulting lithium carboxylate salt is highly soluble in the THF/Water mixture, driving the reaction to completion without degrading the sensitive tetrahydroimidazo[1,5-a]pyridine core.

G N1 Ethyl Ester Scaffold (MW: 194.23 g/mol) N2 LiOH Hydrolysis (THF/H2O, 25°C) N1->N2 N3 Carboxylic Acid Intermediate N2->N3 N4 Amide Coupling (HATU, DIPEA) N3->N4 N5 Bioactive Target Compound N4->N5

Synthetic Derivatization Pathway of the Ethyl Ester Scaffold.

References

  • Search Result of "A110043" Product List (11) - Ambeed.com . Ambeed. Retrieved for CAS 1658467-53-8 and molecular weight verification. 1

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC . National Institutes of Health (NIH). Retrieved for structural significance and biological activities of imidazo[1,5-a]pyridines. 2

  • Fadrozole | C14H13N3 | CID 59693 - PubChem - NIH . National Institutes of Health (NIH). Retrieved for the medicinal relevance of the tetrahydroimidazo[1,5-a]pyridine core in clinical aromatase inhibitors. 4

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC . National Institutes of Health (NIH). Retrieved for synthetic methodologies and functionalization of the imidazo[1,5-a]pyridine scaffold. 3

Sources

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate: A Review of a Data Gap in Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

An Important Note to the Reader: As of March 2026, a comprehensive search of the scientific and patent literature has revealed a significant lack of publicly available data on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. This technical guide, therefore, serves not as a summary of existing knowledge, but as an outline of the necessary experimental framework required to characterize this compound. The methodologies and principles described herein are based on established practices in drug discovery and development for analogous heterocyclic compounds. This document is intended to guide researchers and drug development professionals in designing and executing the studies needed to fill this critical knowledge gap.

Introduction: The Imidazopyridine Scaffold and the Subject Compound

The imidazopyridine core is a recurring motif in medicinal chemistry, with derivatives showing a wide array of biological activities. Notably, the isomeric imidazo[1,2-a]pyridine scaffold is the foundation for a new class of antitubercular agents, including the clinical candidate Q203, which targets the cytochrome bc1 complex of Mycobacterium tuberculosis. These compounds have demonstrated the therapeutic potential of this heterocyclic system.

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate represents a specific, yet understudied, member of this family. Its ethyl ester functionality suggests it may act as a prodrug or possess inherent biological activity. However, without a thorough understanding of its pharmacokinetic and ADME properties, its potential as a therapeutic agent remains unevaluated. This guide will delineate the essential studies required to build a comprehensive ADME profile for this compound.

Foundational In Vitro ADME Profiling

A systematic, tiered approach, beginning with in vitro assays, is fundamental to understanding a compound's disposition. These studies are cost-effective, have high throughput, and provide early indicators of potential liabilities.

Physicochemical Characterization

Prior to biological testing, fundamental physicochemical properties must be determined as they heavily influence ADME processes.

Table 1: Essential Physicochemical Parameters

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and simulated gastric/intestinal fluids.Determines the maximum concentration available for absorption. Poor solubility can be a major hurdle for oral bioavailability.
LogD Shake-flask method or chromatographic techniques at various pH values.Measures the lipophilicity of the compound at different physiological pHs, which impacts membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-Vis spectroscopy.Identifies the ionization state of the molecule at physiological pH, which affects solubility, permeability, and binding to targets and off-targets.
Absorption and Permeability

For a drug to be effective, it must be absorbed from its site of administration into systemic circulation.

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • A lipid-infused artificial membrane is placed between a donor and an acceptor well.

    • The donor well is filled with a solution of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

    • The system is incubated, and the concentration of the compound in the acceptor well is measured over time, typically by LC-MS/MS.

    • Permeability is calculated and compared to high and low permeability controls.

  • Causality: The PAMPA assay provides a rapid assessment of a compound's ability to passively diffuse across a lipid membrane, a primary mechanism of absorption for many small molecules.

  • Protocol: Caco-2 Cell Permeability Assay

    • Caco-2 cells are cultured on a semi-permeable membrane to form a polarized monolayer that mimics the intestinal epithelium.

    • The test compound is added to either the apical (A) or basolateral (B) side.

    • The appearance of the compound on the opposite side is monitored over time (A-to-B and B-to-A).

    • The apparent permeability (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Causality: This assay provides a more biologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport mechanisms.

G cluster_absorption Absorption Assessment Workflow PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Inform selection of more complex assays Solubility Physicochemical Data (Solubility, LogD, pKa) Solubility->PAMPA Solubility->Caco2

Caption: Workflow for assessing intestinal absorption.

Distribution

Once absorbed, a drug distributes into various tissues. Understanding this distribution is key to assessing efficacy and potential toxicity.

  • Protocol: Plasma Protein Binding (PPB)

    • Equilibrium dialysis is the gold standard. The compound is added to plasma in a chamber separated from a buffer-filled chamber by a semi-permeable membrane.

    • The system is incubated to equilibrium.

    • The concentrations of the compound in the plasma and buffer chambers are measured.

    • The fraction unbound (fu) is calculated.

  • Causality: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High plasma protein binding can limit a drug's efficacy.

  • Protocol: Blood-to-Plasma Ratio

    • The compound is incubated with whole blood.

    • After incubation, the blood is centrifuged to separate plasma.

    • The concentration of the compound in the whole blood and the plasma is determined.

    • The ratio indicates the extent to which the compound partitions into red blood cells.

  • Causality: This ratio is important for interpreting pharmacokinetic data, as plasma concentrations may not accurately reflect the total amount of drug in circulation if there is significant partitioning into blood cells.

Metabolism

Metabolism, primarily in the liver, is the biochemical modification of drugs, which generally facilitates their excretion.

  • Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes

    • Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is incubated with liver microsomes (containing phase I enzymes) or hepatocytes (containing phase I and II enzymes) in the presence of necessary cofactors (e.g., NADPH).

    • Samples are taken at various time points, and the reaction is quenched.

    • The disappearance of the parent compound is monitored by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

  • Causality: This assay predicts the rate of metabolic clearance in the liver. A very short half-life may indicate that the compound will be cleared too rapidly in vivo to be effective. The ethyl ester moiety of the subject compound is a potential site for hydrolysis by esterases, which are present in microsomes, hepatocytes, and plasma.

  • Protocol: Cytochrome P450 (CYP) Inhibition Assay

    • The compound is incubated with human liver microsomes and a specific probe substrate for a major CYP isoform (e.g., midazolam for CYP3A4, bupropion for CYP2B6).

    • The formation of the metabolite of the probe substrate is measured.

    • The concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation is determined.

  • Causality: This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of other drugs.

G cluster_metabolism Metabolic Profiling Workflow Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition (Drug-Drug Interaction Risk) Stability->CYP_Inhibition Metabolite_ID Metabolite Identification Stability->Metabolite_ID Identify major metabolic pathways

Caption: Key in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

Study Design and Bioanalysis

A robust and validated bioanalytical method, typically LC-MS/MS, is a prerequisite for any in vivo study. This method must be sensitive, specific, accurate, and precise for the quantification of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate in biological matrices like plasma and urine.

  • Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

    • A cohort of rodents (e.g., Sprague-Dawley rats) is administered the compound via intravenous (IV) and oral (PO) routes.

    • For the IV group, the compound is typically administered as a bolus dose to allow for the determination of clearance and volume of distribution.

    • For the PO group, the compound is administered by gavage to assess oral absorption and bioavailability.

    • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is harvested, and the concentration of the compound is determined using a validated bioanalytical method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterRoute of AdministrationDescription
Clearance (CL) IVThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd) IVThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2) IV, POThe time required for the concentration of the drug in the body to be reduced by half.
Cmax POThe maximum observed plasma concentration.
Tmax POThe time at which Cmax is observed.
AUC (Area Under the Curve) IV, POThe total exposure to the drug over time.
Bioavailability (F%) IV and POThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The pharmacokinetic and ADME profile of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is currently a blank slate. The experimental framework outlined in this guide provides a roadmap for its characterization. The data generated from these studies will be critical in determining whether this compound, or its potential active metabolites, warrants further investigation as a therapeutic candidate. Should the compound demonstrate favorable drug-like properties (e.g., good oral bioavailability, moderate clearance, and a clean CYP inhibition profile), further studies, including metabolite identification, tissue distribution, and excretion balance, would be the logical next steps in its preclinical development.

References

As this document addresses a lack of specific data for the topic compound, the references provided are to general methodologies and to research on analogous structures that inform the proposed experimental plan.

  • General ADME Principles

    • Title: Drug-like Properties: Concepts, Structure, Design and Methods
    • Source: Academic Press, 2016
    • URL: [Link]

  • Imidazo[1,2-a]pyridine Scaffolds in Research

    • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis
    • Source: ACS Medicinal Chemistry Letters, 2012
    • URL: [Link]

  • In Vitro Assay Methodologies

    • Title: Caco-2 Cells: An Overview
    • Source: Current Protocols in Toxicology, 2017
    • URL: [Link]

  • Bioanalytical Method Validation

    • Title: Bioanalytical Method Valid
    • Source: U.S.
    • URL: [Link]

Navigating the Uncharted Territory of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate: A Technical Guide to a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Novel Heterocycle

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate represents a specific entity within the broader, and therapeutically significant, class of imidazo-pyridine heterocycles. While direct and extensive research on this particular molecule is not publicly available, the imidazo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby suggesting a high potential for the discovery of novel therapeutic agents.[1] The structural similarity of imidazo-pyridines to naturally occurring purines has historically driven their investigation, revealing a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide, therefore, ventures into a prospective analysis. In the absence of specific binding data for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, we will extrapolate from closely related analogs and the broader imidazo-pyridine class to illuminate its potential biological targets. Furthermore, we will outline the requisite experimental workflows to rigorously define its pharmacological profile, thereby providing a roadmap for researchers in the field.

Part 1: Unveiling the Biological Landscape of Imidazo[1,5-a]pyridines

The therapeutic promise of the imidazo[1,5-a]pyridine core is underscored by the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of applications, from central nervous system disorders to oncology.

Aromatase Inhibition: A Strong Lead for a Primary Target

The most compelling evidence for a potential biological target for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate comes from a closely related analog. A patent for 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has demonstrated its potent activity as an aromatase inhibitor , with an impressive IC50 value of 4.5 x 10⁻⁹ M.[3] Aromatase is a critical enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The potent inhibition by a structurally similar compound strongly suggests that ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate should be prioritized for evaluation as an aromatase inhibitor.

Modulation of GABA-A Receptors: A Plausible Secondary Target

The broader class of imidazo-pyridine derivatives has been frequently associated with the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. While much of this research has focused on the imidazo[1,2-a]pyridine isomer, the shared heterocyclic core warrants investigation into the potential for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate to interact with these receptors. Such interactions could endow the compound with anxiolytic, sedative, or anticonvulsant properties.

Anticancer and Antimicrobial Activities: Expanding the Therapeutic Horizon

The structural resemblance of imidazo-pyridines to purines has prompted their evaluation as potential anticancer and antimicrobial agents.[1][2] Various derivatives have shown promise in these areas, suggesting that ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate may also possess cytotoxic or antimicrobial activities.

Part 2: A Practical Guide to Target Identification and Validation

To transition from plausible targets to confirmed biological activity, a systematic experimental approach is essential. The following section details the key experimental workflows required to elucidate the pharmacological profile of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Workflow for Primary Target Screening

The initial phase of investigation should involve a broad-based screening to identify the primary biological targets.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B High-Throughput Screening (HTS) against a diverse panel of receptors and enzymes A->B Submit for screening C Initial Hit Identification B->C Analyze data D Dose-Response & IC50/EC50 Determination C->D Validate hits E Secondary & Orthogonal Assays D->E Confirm mechanism F Selectivity Profiling E->F Assess off-target effects G Structure-Activity Relationship (SAR) Studies F->G Optimize potency & selectivity H In Vitro ADME/Tox Profiling G->H Evaluate drug-like properties

Caption: A generalized workflow for drug discovery from initial screening to lead optimization.

Detailed Protocol: Aromatase Inhibition Assay

Given the strong evidence from a related analog, a direct assessment of aromatase inhibition is a logical first step.

Objective: To determine the in vitro inhibitory potency of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate against human aromatase.

Methodology:

  • Enzyme Source: Recombinant human aromatase (CYP19A1).

  • Substrate: A fluorescent or radiolabeled aromatase substrate (e.g., dibenzylfluorescein or [³H]-androstenedione).

  • Assay Buffer: Phosphate buffer (pH 7.4) containing NADPH.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions. c. Initiate the reaction by adding the aromatase enzyme and the substrate. d. Incubate at 37°C for a predetermined time. e. Stop the reaction and measure the product formation (fluorescence or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Data Presentation: Aromatase Inhibition

The following table presents the known data for a close analog and provides a template for the expected data for the topic compound.

CompoundTargetAssay TypeIC50 (M)Reference
5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineAromataseIn vitro4.5 x 10⁻⁹[3]
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate Aromatase In vitro To be determined N/A
Workflow for GABAA Receptor Binding and Functional Modulation

Should the compound exhibit CNS activity, a detailed investigation of its interaction with GABAA receptors would be warranted.

A Radioligand Binding Assay (e.g., [³H]flunitrazepam) B Determine Ki at Benzodiazepine Site A->B E Subtype Selectivity Profiling (using different α subunit-containing receptors) B->E C Electrophysiology Assay (e.g., two-electrode voltage clamp) D Assess Functional Activity (agonist, antagonist, inverse agonist) C->D D->E

Caption: Experimental workflow for characterizing GABAA receptor interaction.

Part 3: Synthesis and Chemical Properties

While the biological activity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is yet to be fully elucidated, its synthesis is achievable through established methods in heterocyclic chemistry. The synthesis of related imidazo[1,5-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon electrophile.

Conclusion: A Call to Investigation

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate stands as a compound of significant, yet largely unexplored, therapeutic potential. The strong aromatase inhibitory activity of a close analog provides a compelling rationale for its immediate investigation in the context of oncology. Furthermore, the broader pharmacological profile of the imidazo-pyridine scaffold suggests that this molecule may hold promise for the treatment of CNS disorders and infectious diseases. The experimental workflows outlined in this guide provide a clear and actionable path for the scientific community to unravel the biological targets and receptor binding properties of this intriguing heterocycle, potentially paving the way for the development of novel and impactful therapeutics.

References

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Buy Methyl imidazo[1,5-a]pyridine-3-carboxylate (EVT-13812869) - EvitaChem. EvitaChem.
  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry.
  • Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxyl
  • A copy of US Patent No. 8580841.
  • ChEMBL. EMBL-EBI.
  • Pyridine alkaloids with activity in the central nervous system. PMC - NIH.
  • Introducing Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxyl
  • Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors.
  • Ethyl 8-(4-methylbenzoyl)
  • Ethyl 5,6,7,8-tetrahydroiMidazo[1,5-a]pyridine-5-carboxyl
  • Substituted imidazo[1,5-a]pyrimidines and their use in the tre
  • Ethyl 5-Aminoimidazo[1,5-A]Pyridine-1-Carboxylate — Chemical Substance Inform
  • Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxyl
  • Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxyl
  • 951627-01-3|Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxyl
  • Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | C10H9BrN2O2 | CID 15152339. PubChem.
  • 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. PubChem.
  • Ethyl pyridine-3-carboxylate;molecular nitrogen | C8H9N3O2 | CID 66524835. PubChem.
  • Pyridine-3-carboximidate | C6H5N2O- | CID 23070210. PubChem - NIH.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxyl
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid. Smolecule.
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine deriv
  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry – An Asian Journal.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
  • ethyl 5-aMinoiMidazo[1,2-a]pyridine-3-carboxylate — Chemical Substance Inform
  • ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxyl
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.

Sources

Architecting Privileged Scaffolds: A Comprehensive Technical Review of Ethyl 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate (also designated as ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate; CAS: 1658467-53-8) has emerged as a highly versatile, privileged building block[1]. By fusing an electron-rich imidazole ring with a saturated piperidine system, this scaffold offers a unique three-dimensional topography that enhances target specificity, improves central nervous system (CNS) penetrance, and resists oxidative metabolism compared to fully planar aromatic analogs. This whitepaper provides an in-depth analysis of its structural dynamics, synthetic methodologies, pharmacological applications, and emerging roles in optoelectronics.

Structural Chemistry & Conformational Dynamics

The core architecture of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives is defined by the fusion of a rigid, planar imidazole ring with a flexible, saturated six-membered ring. This structural dichotomy serves several critical functions in drug design:

  • Conformational Restriction : The saturated ring locks the basic nitrogen into a specific spatial orientation. In serotonergic ligands, this restriction optimally aligns the N-C-N centroid, mimicking the bioactive conformation of endogenous neurotransmitters and enhancing receptor affinity[2].

  • Metabolic Stability : Fully aromatic imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are frequently subject to rapid cytochrome P450-mediated oxidation. The introduction of the saturated 5,6,7,8-tetrahydro system significantly blunts this metabolic liability, increasing the in vivo half-life of derived farnesyltransferase inhibitors[3].

  • Physicochemical Tuning : The ethyl carboxylate group at the C3 position serves as a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid or directly converted into amides, hydrazides, or oxadiazoles, allowing precise tuning of topological polar surface area (tPSA) and lipophilicity (LogP) to optimize blood-brain barrier (BBB) permeability[4].

Synthetic Methodologies & Protocol Design

The construction of the tetrahydroimidazo[1,5-a]pyridine core requires robust cyclodehydration strategies. The most efficient route involves the intramolecular cyclization of an N -acylpiperidine precursor.

Step-by-Step Protocol: POCl₃-Mediated Cyclodehydration

The following protocol details the synthesis of the core structure, utilizing phosphorus oxychloride to drive ring closure. This method ensures high fidelity and yield by generating a highly reactive chloroiminium intermediate.

Reagents & Equipment:

  • Precursor: Ethyl 2-(piperidine-1-carbonyl)acetate derivative (22.0 mmol)

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃, 20.0 mL)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE, 50.0 mL)

  • Equipment: Flame-dried round-bottom flask, reflux condenser, argon balloon.

Methodology & Causal Logic:

  • System Preparation : Dissolve the precursor in anhydrous DCE under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Trace water will prematurely hydrolyze POCl₃ into phosphoric acid and HCl, destroying the dehydrating capacity required for cyclization.

  • Electrophilic Activation : Add POCl₃ dropwise to the stirring solution at room temperature over 15 minutes.

    • Causality: POCl₃ attacks the amide carbonyl, forming a highly electrophilic Vilsmeier-type chloroiminium intermediate. Dropwise addition controls the exothermic nature of this activation, preventing thermal degradation of the ethyl ester moiety[4].

  • Ring Closure (Cyclization) : Heat the reaction mixture to 130 °C for 72 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for the 5-endo-trig cyclization. The adjacent nitrogen acts as a nucleophile, attacking the chloroiminium carbon, followed by the elimination of HCl to achieve the aromatic imidazole system[4].

  • Quenching & Neutralization : Cool the mixture to room temperature, concentrate under reduced pressure to remove excess POCl₃, and carefully neutralize the crude mass with saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization is critical. If the aqueous workup is conducted under acidic conditions, the C3-ethyl ester will undergo rapid acid-catalyzed hydrolysis to the corresponding carboxylic acid, drastically reducing the yield of the target ester[4].

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

    • Causality: Na₂SO₄ is preferred over MgSO₄, as magnesium salts can occasionally coordinate with the basic imidazole nitrogen, leading to product loss during filtration.

Pharmacological Landscape & Mechanistic Pathways

Derivatives of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate have been successfully deployed against a multitude of therapeutic targets.

A. Aromatase (CYP19A1) Inhibition

The most clinically validated application of this scaffold is found in Fadrozole , an antineoplastic agent used in estrogen-dependent breast cancer. The basic imidazole nitrogen of the tetrahydroimidazo[1,5-a]pyridine core acts as a Lewis base, directly coordinating with the heme iron of the CYP19A1 (aromatase) enzyme. The saturated piperidine ring provides the exact steric bulk required to occupy the androgen-binding pocket, competitively blocking the aromatization of androstenedione into estrone[5].

B. GSK-3β Inhibition & Neuroprotection

Recent advancements have utilized the C3-carboxylate handle to synthesize imidazo[1,5-a]pyridine-3-carboxamides. These derivatives act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). Mechanistically, the carboxamide nitrogen donates a hydrogen bond to the hinge region of the kinase (e.g., Val135). The partially saturated nature of these derivatives significantly improves MDCK-MDR1 permeability compared to planar indazole analogs, enabling them to cross the BBB for the treatment of neurodegenerative diseases[6].

C. 5-HT₄ Receptor Modulation

By modifying the core, researchers have developed potent 5-HT₄ receptor partial agonists. The conformationally restricted nature of the tetrahydroimidazo[1,5-a]pyridine system ensures that the basic amine is presented to the receptor's aspartate residue in an optimal geometry. These compounds have demonstrated significant cognition-enhancing properties in preclinical animal models, overcoming the poor brain penetration historically associated with other serotonergic ligands[4].

G Core Tetrahydroimidazo[1,5-a]pyridine Core Scaffold Target1 CYP19A1 (Aromatase) Inhibition Core->Target1 N-coordination to Heme Target2 5-HT4 Receptor Partial Agonism Core->Target2 Conformationally Restricted Amine Target3 GSK-3β Kinase Inhibition Core->Target3 H-bond via C3-Carboxamide Effect1 Decreased Estrogen (Breast Cancer Therapy) Target1->Effect1 Effect2 Cognitive Enhancement & GI Motility Target2->Effect2 Effect3 Neuroprotection & High CNS Permeability Target3->Effect3

Pharmacological targeting and downstream therapeutic effects of tetrahydroimidazo[1,5-a]pyridine.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the C3-carboxylate into various functional groups yields diverse biological profiles. The table below summarizes the quantitative efficacy of key derivatives based on this scaffold:

Derivative Class / CompoundPrimary TargetBiological EfficacyClinical / Research Application
Fadrozole (Tetrahydroimidazo[1,5-a]pyridine)CYP19A1 (Aromatase)IC₅₀ ~ 1.5 nMOncology (Estrogen-dependent Breast Cancer)[5]
Imidazo[1,5-a]pyridine-3-carboxamides GSK-3β KinaseIC₅₀ < 100 nMNeuroprotection, Alzheimer's Disease models[6]
1-Isopropyl-tetrahydroimidazo[1,5-a]pyridines 5-HT₄ ReceptorEC₅₀ < 100 nMCognitive Enhancement, Gastrointestinal Motility[4]
8-Amino-tetrahydroimidazo[1,5-a]pyridines FarnesyltransferaseIC₅₀ ~ 0.5 - 5.0 nMOncology (Ras-mutant Cancers)[3]

Future Perspectives: Optoelectronics and Material Science

Beyond traditional medicinal chemistry, the imidazo[1,5-a]pyridine scaffold is gaining intense traction in materials science. The electron-rich nature of the bicyclic system makes it highly fluorescent. Recently, researchers have utilized the C3-position to synthesize 2-(imidazo[1,5-a]pyridin-3-yl)phenols. When coordinated with a boron difluoride (BF₂) fragment, these molecules mimic the structural properties of BODIPY dyes.

These novel boron-functionalized derivatives exhibit intense blue emission, large Stokes shifts, and high fluorescence quantum yields. Time-Dependent Density Functional Theory (TD-DFT) indicates that the primary electronic transitions are intra-ligand transitions (¹ILT). Because the saturated/partially saturated core prevents the severe self-quenching typically seen in planar BODIPY solid-state structures, these derivatives represent a breakthrough for the fabrication of next-generation blue emissive optoelectronic devices and live-cell fluorescent probes[7].

Sources

ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate toxicity and safety profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Foreword: Navigating the Data Gap for Novel Chemical Entities

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to potential application is paved with rigorous evaluation. A critical and non-negotiable aspect of this journey is the establishment of a comprehensive toxicity and safety profile. The subject of this guide, ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, is a member of the imidazopyridine class of heterocyclic compounds—a scaffold known for a wide range of biological activities.[1][2] However, as is common with many new molecules, publicly available, specific toxicological data for this exact compound is sparse.

This guide, therefore, is structured not as a simple datasheet of known values, but as a strategic framework for investigation. It is designed to provide you, the scientist, with the foundational knowledge of the imidazopyridine class, the rationale behind a structured toxicological assessment, and the detailed, field-proven methodologies required to build a robust safety profile from the ground up. We will proceed from the general to the specific: first, by understanding the toxicological landscape of the parent scaffold, and then by detailing the necessary in vitro and in vivo assays to define the unique safety characteristics of this specific molecule.

The Imidazopyridine Scaffold: A Profile of Biological Activity and Potential Toxicities

The imidazopyridine skeleton is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antiparasitic properties.[1][3][4][5] This biological activity is a double-edged sword; the same mechanisms that confer therapeutic effects can also lead to toxicity.

Several studies on imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives have highlighted potential areas of toxicological concern:

  • Cytotoxicity: Various imidazopyridine derivatives have demonstrated cytotoxic activity against cancer cell lines.[3][6][7] While this is a desired effect in an oncological context, it necessitates careful evaluation against non-cancerous cells to determine the therapeutic index. For instance, one study found that a bromophenyl-substituted imidazopyridine was highly cytotoxic to breast and colon cancer cells but not toxic to non-cancer cells up to a concentration of 100 µM, suggesting potential for selectivity.[3]

  • Genotoxicity: Nitrogen-containing heterocyclic compounds can have genotoxic potential.[8][9] Studies on heterocyclic amines (HCAs), which share structural similarities, show that compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) can induce DNA damage, particularly after metabolic activation.[10] The position of the imidazopyridine core within a molecule has been shown to be a pivotal factor in its mutagenic or antimutagenic activity.[11]

  • Systemic Toxicity: In vivo acute toxicity studies on some imidazo-based heterocyclic derivatives have indicated the potential for hepatic damage at high doses.[12] Conversely, other exploratory studies on different imidazo[1,2-a]pyridine derivatives found no signs of hepatic or renal toxicity after a 14-day oral treatment, highlighting the variability of toxicity based on the specific molecular structure.[4][5]

The structure-activity relationship (SAR) for toxicity in this class is complex. Small changes in substitution can significantly alter the safety profile. For example, in one series of imidazo[1,2-a]pyridines, derivatives with a carbonitrile moiety were found to be more acutely toxic in mice than those with an ethoxycarbonyl group.[4] This underscores the necessity of empirical testing for each new analogue, including ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate.

A Strategic Framework for Preclinical Safety Assessment

In the absence of existing data, a tiered, systematic approach to toxicological evaluation is required. This process begins with cost-effective, high-throughput in vitro assays to identify major liabilities and progresses to more complex in vivo studies to understand the effects on a whole organism.[13][14][15] This framework ensures that resources are used efficiently and that animal testing is minimized and justified.[16]

Preclinical_Safety_Workflow Preclinical Toxicology Assessment Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment A Compound Synthesis & Characterization B General Cytotoxicity (e.g., HepG2, HEK293) A->B C Genotoxicity Screening (Ames, in vitro MNT) B->C D Safety Pharmacology (hERG Assay) C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E Decision1 Go/No-Go Decision E->Decision1 F Acute Toxicity Study (Dose Range Finding, LD50) G Repeated-Dose Toxicity (Sub-acute, 28-day) F->G H Toxicokinetics (TK) (Exposure Analysis) G->H I Safety Pharmacology (Irwin/FOB Screen) G->I J Genotoxicity (in vivo MNT) G->J Decision2 Go/No-Go Decision J->Decision2 Decision1->F Proceed K IND-Enabling Chronic Toxicity Studies Decision2->K Proceed

Caption: A typical tiered workflow for preclinical toxicological assessment.

In Vitro Toxicology: The First Line of Defense

In vitro toxicology assays are essential for early-stage safety assessment, providing rapid, cost-effective, and animal-free methods to screen for potential liabilities.[14][17][18]

Table 1: Key In Vitro Toxicology Assays

Assay TypePurposeTypical Cell Models/SystemsKey Endpoints
Cytotoxicity To assess the concentration at which the compound causes cell death.HepG2 (liver), HEK293 (kidney)IC₅₀ (50% inhibitory concentration) via MTT, LDH, or neutral red uptake assays.
Genotoxicity To evaluate the potential to cause DNA or chromosomal damage.S. typhimurium (Ames), CHO cellsMutations, micronuclei formation, chromosomal aberrations.[17]
Cardiotoxicity To screen for off-target effects on cardiac ion channels, primarily the hERG channel, a key risk for arrhythmia.HEK293 cells expressing hERGIC₅₀ for channel inhibition via patch-clamp electrophysiology.[19]
Hepatotoxicity To identify potential for drug-induced liver injury (DILI).Primary human hepatocytes, HepG2Cell viability, reactive oxygen species (ROS), mitochondrial dysfunction.[17]
Metabolism To assess metabolic stability and the potential for forming reactive metabolites.Liver microsomes, S9 fractionHalf-life (t₁/₂), metabolite identification, glutathione (GSH) trapping.

Experimental Protocol: In Vitro Micronucleus (MNT) Assay

The in vitro MNT assay is a cornerstone of genotoxicity testing, detecting the potential of a compound to induce chromosomal damage.[17]

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured in appropriate media.

  • Compound Exposure: Cells are treated with a range of concentrations of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, both with and without an external metabolic activation system (S9 mix), for a short (3-6 hours) and long (24 hours) exposure period. A vehicle control and a known clastogen/aneugen are included.

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Data Analysis: The frequency of micronucleated cells is calculated. A statistically significant, dose-dependent increase in micronuclei indicates a positive result. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

In Vivo Toxicology: Assessing Systemic Effects

Following a favorable in vitro profile, in vivo studies are conducted to understand the compound's effects within a complex biological system.[15][20][21] These studies are essential for determining a safe starting dose for clinical trials.

Table 2: Standard In Vivo Toxicology Studies

Study TypePurposeSpecies (Typical)Key Assessments
Acute Toxicity To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD) and LD₅₀.[19]Rodent (Rat, Mouse)Clinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy.
Repeated-Dose Toxicity To evaluate the toxicological effects after daily administration over a period (e.g., 14, 28, or 90 days).[21]Rodent, Non-rodentComprehensive clinical observations, body weight, food/water consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, full histopathology.
Toxicokinetics (TK) To relate the observed toxic effects to the level of systemic exposure to the compound.Same as main studyPlasma concentrations of the parent compound and major metabolites at various time points to calculate parameters like Cmax, AUC, and t₁/₂.
Safety Pharmacology To investigate potential adverse effects on vital organ systems (CNS, cardiovascular, respiratory).[19]Rodent, Non-rodentIrwin test or Functional Observational Battery (FOB) for CNS effects; telemetry for cardiovascular monitoring (blood pressure, heart rate, ECG); whole-body plethysmography for respiratory function.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

This study is a standard component of preclinical safety assessment, designed to comply with regulatory guidelines such as those from the OECD.

  • Animal Acclimatization: Young adult rats (e.g., Sprague-Dawley) are acclimatized for at least 5 days.

  • Group Allocation: Animals are randomized into groups (e.g., 10/sex/group), including a vehicle control group and at least three dose groups (low, mid, high). A recovery group may be added for the high dose and control groups.

  • Dosing: The test article is administered daily by oral gavage for 28 consecutive days. Doses are selected based on data from acute toxicity studies.

  • In-Life Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations are performed daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examinations are conducted pre-test and near termination.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, coagulation, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • Necropsy: All animals are euthanized, and a full gross pathological examination is performed.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues from all control and high-dose animals is preserved, processed, and examined microscopically by a veterinary pathologist. Tissues from lower-dose groups are examined as needed to characterize findings.

  • Data Analysis: All data are statistically analyzed to identify any dose-related, compound-induced effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolism and Pharmacokinetics: Understanding Exposure

The absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to toxicity. The pharmacokinetic (PK) properties determine the exposure of target organs to the compound, while metabolism can either detoxify the compound or generate toxic metabolites.[22]

Metabolism_Pathway Hypothetical Metabolic Pathway cluster_metabolites Potential Metabolites Parent Ethyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-3-carboxylate Phase1 Phase I Metabolism (e.g., CYP450 Oxidation, Hydrolysis) Parent->Phase1 Excretion Excretion (Urine, Feces) Parent->Excretion M1 Hydroxylated Metabolite Phase1->M1 Oxidation M2 De-esterified Metabolite (Carboxylic Acid) Phase1->M2 Esterase Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) M3 Conjugated Metabolite (Glucuronide) Phase2->M3 M1->Phase2 M2->Phase2 M3->Excretion

Caption: A hypothetical metabolic pathway for the title compound.

Key investigations include:

  • CYP450 Inhibition/Induction: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of unbound (active) drug.

  • Metabolite Identification: To identify major metabolites in plasma and excreta from in vivo studies.

Conclusion and Forward Look

The toxicological and safety assessment of a novel compound like ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate is a comprehensive, multi-faceted process. While direct data is currently unavailable, a thorough evaluation can be built upon an understanding of the broader imidazopyridine class and the rigorous application of standardized preclinical safety testing protocols.

The framework outlined in this guide—progressing from in vitro screening for specific liabilities to integrated in vivo studies—provides a self-validating system to build a comprehensive safety profile. By meticulously executing these studies, researchers can characterize the potential risks, determine the dose-response relationship for any adverse effects, and establish a No-Observed-Adverse-Effect Level (NOAEL). This critical data package is the foundation upon which all future development and potential clinical application must be built, ensuring that scientific innovation proceeds with the utmost commitment to safety.

Sources

Methodological & Application

step-by-step synthesis protocol for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities. The partially saturated hexahydroimidazo[1,5-a]pyridine core, in particular, serves as a key building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, a valuable intermediate for the elaboration of more complex molecular architectures.

The described synthesis is based on a well-established multicomponent reaction strategy involving the condensation of an amino acid with an isocyanide and an aldehyde, often referred to as the van Leusen reaction. This approach offers an efficient and atom-economical route to the target compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only procedural steps but also the underlying chemical principles and experimental rationale.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme A Piperidine-2-carboxylic acid I Azomethine ylide intermediate A->I + Formaldehyde B Ethyl isocyanoacetate C Formaldehyde P Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate I->P + Ethyl isocyanoacetate (1,3-dipolar cycloaddition)

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Piperidine-2-carboxylic acid≥98%Sigma-AldrichStore in a cool, dry place.
Ethyl isocyanoacetate≥96%Sigma-AldrichLachrymator; handle in a fume hood.
Formaldehyde (37 wt. % in H₂O)ACS ReagentFisher Scientific
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher ScientificFor drying organic layers.
Silica gel230-400 meshVWRFor column chromatography.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made accordingly for different scales.

Step 1: Reaction Setup and Reagent Addition
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxylic acid (0.646 g, 5 mmol).

  • Add anhydrous methanol (25 mL) to the flask to dissolve the amino acid. Stir the solution at room temperature until all the solid has dissolved.

  • In a separate vial, prepare a solution of formaldehyde (0.41 mL of a 37 wt. % aqueous solution, 5.5 mmol, 1.1 eq).

  • Add the formaldehyde solution dropwise to the stirring solution of piperidine-2-carboxylic acid in methanol over a period of 5 minutes.

  • To this mixture, add ethyl isocyanoacetate (0.58 mL, 5.25 mmol, 1.05 eq) dropwise via syringe. Caution: Ethyl isocyanoacetate is a lachrymator and should be handled with care in a well-ventilated fume hood.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve piperidine-2-carboxylic acid in MeOH prep2 Add formaldehyde solution prep1->prep2 prep3 Add ethyl isocyanoacetate prep2->prep3 react1 Heat the reaction mixture to reflux prep3->react1 react2 Monitor reaction progress by TLC react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Partition between DCM and water workup2->workup3 workup4 Dry organic layer with Na₂SO₄ workup3->workup4 purify1 Concentrate the dried organic layer workup4->purify1 purify2 Purify by column chromatography purify1->purify2 purify3 Characterize the final product purify2->purify3

Caption: Experimental workflow for the synthesis.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Allow the reaction to proceed for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate/Hexanes (1:1).

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the starting materials (visualized by staining) are consumed and a new, major product spot is observed.

Step 3: Work-up and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (DCM, 50 mL) and deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 25 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Step 4: Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate as a solid or oil.

  • Determine the yield and characterize the product by:

    • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups.

Mechanism and Rationale

The reaction proceeds via an initial condensation between piperidine-2-carboxylic acid and formaldehyde to form an N-acyliminium ion intermediate. This intermediate then undergoes decarboxylation to generate an azomethine ylide. This ylide is a 1,3-dipole that readily participates in a [3+2] cycloaddition reaction with the electron-deficient alkene of ethyl isocyanoacetate. A final aromatization step through the elimination of water yields the stable imidazo[1,5-a]pyridine ring system. The choice of methanol as a solvent is due to its ability to dissolve the starting amino acid and facilitate the formation of the necessary intermediates.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethyl isocyanoacetate is a lachrymator and should be handled with extreme care.

  • Formaldehyde is a known carcinogen and should be handled with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A New Synthesis of the Imidazole Ring System. Tetrahedron Lett.1972 , 13 (50), 5337–5340. [Link]

  • Zhu, J.; Bienaymé, H. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005. [Link]

Application Notes and Protocols for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazopyridine family represents a versatile and privileged class of nitrogen-fused heterocycles that have garnered significant attention in medicinal chemistry.[1][2] While the imidazo[1,2-a]pyridine isomer is well-established, with several marketed drugs such as the hypnotic Zolpidem and the anxiolytic Alpidem, the imidazo[1,5-a]pyridine core remains a comparatively underexplored scaffold ripe with therapeutic potential.[3][4] This guide focuses on a representative member of this class, Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate , and its derivatives as a launchpad for innovative drug discovery campaigns.

The unique three-dimensional structure and electronic properties of the tetrahydroimidazo[1,5-a]pyridine core offer distinct opportunities for interaction with a variety of biological targets.[5] Published research on derivatives of this scaffold points toward several promising therapeutic avenues, including applications in oncology, inflammation, neurodegenerative disorders, and infectious diseases.[6][7] This document provides detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals to explore and validate these opportunities.

Application Note 1: Anticancer Agent via Aromatase Inhibition

Scientific Rationale: Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer. A U.S. patent has identified 5-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives as potent aromatase inhibitors, demonstrating IC₅₀ values in the nanomolar range.[7] This precedent strongly suggests that the core scaffold is a viable starting point for developing novel endocrine therapies. Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate can serve as a key intermediate for synthesizing a library of analogs to probe the active site of aromatase.

Core Concept: Aromatase Inhibition Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Test_Compound Imidazo[1,5-a]pyridine Derivative Test_Compound->Aromatase Inhibits

Caption: Mechanism of Aromatase Inhibition.

Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorescent-Based)

This protocol outlines a common and reliable method for assessing aromatase inhibition in vitro. It is adapted from established methodologies used for screening aromatase inhibitors.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human aromatase.

Materials:

  • Recombinant human aromatase (microsomes)

  • Aromatase substrate: 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)

  • Cofactor: NADPH

  • Positive Control Inhibitor: Letrozole or Anastrozole

  • Test Compound: Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate derivatives

  • Assay Buffer: Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates, fluorescence compatible

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • Assay Buffer

    • Test compound or control (DMSO for vehicle control, Letrozole for positive control)

    • Recombinant human aromatase enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate (MFC) and the cofactor (NADPH) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Measurement: Stop the reaction by adding a stop solution (e.g., NaOH). Measure the fluorescence of the product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data with respect to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Application Note 2: Anti-inflammatory Agent via NF-κB-Inducing Kinase (NIK) Inhibition

Scientific Rationale: The non-canonical NF-κB pathway is a critical signaling cascade in the immune system, and its dysregulation is linked to chronic inflammatory diseases and certain cancers. NF-κB-inducing kinase (NIK) is the central regulator of this pathway. An imidazo[1,5-a]pyridine derivative has been identified as a potent NIK inhibitor, highlighting the scaffold's potential for developing novel anti-inflammatory therapeutics.[6] The ethyl ester of the title compound provides a handle for chemical modification to optimize potency and selectivity against NIK.

Core Concept: NIK Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Family Member (e.g., LTβR) NIK NIK (NF-κB Inducing Kinase) Receptor->NIK Stabilizes IKKa IKKα Dimer NIK->IKKa Phosphorylates p100_RelB p100/RelB Complex IKKa->p100_RelB Phosphorylates p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB p100 Processing Test_Compound Imidazo[1,5-a]pyridine Derivative Test_Compound->NIK Inhibits p52_RelB_Nuc p52/RelB Complex p52_RelB->p52_RelB_Nuc Translocates DNA DNA p52_RelB_Nuc->DNA Binds Transcription Target Gene Transcription (Inflammation) DNA->Transcription

Caption: Non-canonical NF-κB pathway via NIK.

Protocol 2: In Vitro NIK Kinase Assay (Luminescent ATP Depletion)

This protocol uses a commercially available system (e.g., ADP-Glo™ Kinase Assay) to measure the activity of NIK by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ of test compounds against NIK.

Materials:

  • Recombinant human NIK enzyme

  • Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Positive Control Inhibitor (a known NIK inhibitor)

  • Test Compound

  • Kinase Assay Buffer

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense them into the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the NIK enzyme and substrate in the kinase assay buffer. Add this mix to the wells containing the test compounds.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data with a "no enzyme" control (0% activity) and a vehicle (DMSO) control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Application Note 3: Antitubercular Agents via Scaffold Hopping

Scientific Rationale: The imidazo[1,2-a]pyridine scaffold is the core of Q203, a clinical candidate for tuberculosis that targets the QcrB subunit of the mycobacterial cytochrome bc1 complex.[8][9] Furthermore, the bioisosteric pyrazolo[1,5-a]pyridine scaffold has also yielded potent antitubercular agents.[8] This strong precedent suggests that a "scaffold hopping" approach, replacing the [1,2-a] core with the [1,5-a] core, is a highly logical strategy for discovering novel antitubercular agents with potentially different resistance profiles or improved pharmacokinetic properties.

Core Concept: Scaffold Hopping Workflow

G Known_Scaffold Known Active Scaffold (e.g., Imidazo[1,2-a]pyridine) Target Biological Target (e.g., Mtb QcrB) Known_Scaffold->Target Binds New_Scaffold Test Scaffold (Imidazo[1,5-a]pyridine) Known_Scaffold->New_Scaffold Bioisosteric Replacement Library Synthesize Library New_Scaffold->Library Screening Biological Screening (e.g., MIC Assay) Library->Screening SAR SAR Analysis & Optimization Screening->SAR Lead Lead Compound SAR->Lead

Caption: Scaffold hopping drug discovery workflow.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis (Mtb). Note: This work must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Objective: To determine the MIC of test compounds against the H37Rv strain of Mtb.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test Compound and Positive Control (e.g., Isoniazid, Rifampicin)

  • Resazurin dye solution

  • BSL-3 containment facility and appropriate personal protective equipment (PPE)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared Mtb inoculum to all wells containing the test compounds, positive controls, and a growth control (no compound).

  • Incubation: Seal the plates with a breathable membrane or in a way that prevents evaporation but allows gas exchange. Incubate at 37°C for 7 days.

  • Growth Assessment:

    • After 7 days, add the Resazurin solution to each well. Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells.

    • Incubate for an additional 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

  • Cytotoxicity Counterscreen (Essential): To ensure the activity is specific to the bacteria and not due to general host cell toxicity, a parallel cytotoxicity assay must be performed using a mammalian cell line (e.g., Vero or HepG2) using a standard MTT or CellTiter-Glo® assay. The ratio of the cytotoxic concentration to the MIC (Selectivity Index) is a key parameter for advancing compounds.

Summary of Potential Applications

Therapeutic AreaTarget/MechanismRationale / Supporting Evidence
Oncology Aromatase InhibitionDirect evidence from patent literature for the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold.[7]
Inflammation NIK Kinase InhibitionDemonstrated activity for an imidazo[1,5-a]pyridine derivative.[6]
Neurodegeneration NeuroprotectionImidazo[1,5-a]pyridine derivative showed promise for treating brain injury.[6]
Infectious Disease AntitubercularStrong rationale via scaffold hopping from clinically relevant imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine cores.[8][9]
Infectious Disease Antifungal / AntibacterialBroad-spectrum activity demonstrated by the isomeric imidazo[1,2-a]pyridine scaffold.[2][10]

References

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Retrieved from [Link]

  • MDPI. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]

  • MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 5,6,7,8-tetrahydroiMidazo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • Google Patents. (1986). Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors.
  • ACS Publications. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Retrieved from [Link]

  • Elsevier. (2021). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • Springer. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • MDPI. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Dove Medical Press. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

The Versatile Scaffolding of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate: A Guide to its Application as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The saturated imidazo[1,5-a]pyridine core represents a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that is of increasing interest in the development of novel therapeutics. Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, in particular, serves as a versatile building block, presenting multiple reaction sites for diversification and the synthesis of compound libraries for drug discovery. Its unique combination of a nucleophilic imidazole nitrogen, a modifiable ester functional group, and a saturated heterocyclic framework allows for the strategic introduction of various substituents to explore chemical space and optimize pharmacological properties.

This guide provides a detailed overview of the practical applications of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate as a chemical building block. It outlines key synthetic transformations and provides detailed protocols for its derivatization, empowering researchers to leverage this scaffold in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The synthetic utility of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate stems from two primary reactive centers: the imidazole nitrogen (N1) and the ethyl ester at the 3-position. The saturated pyridine ring is generally less reactive under standard conditions but can influence the overall conformation and physicochemical properties of the resulting molecules.

The key transformations that will be discussed are:

  • N-Alkylation of the Imidazole Ring: Introduction of substituents at the N1 position to modulate potency, selectivity, and pharmacokinetic properties.

  • Ester Hydrolysis and Amide Bond Formation: Conversion of the ethyl ester to a carboxylic acid, which can then be coupled with a diverse range of amines to generate novel amide derivatives.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Products start Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate N_Alkylation N-Alkylation start->N_Alkylation Alkyl Halide, Base Ester_Hydrolysis Ester Hydrolysis start->Ester_Hydrolysis Base or Acid N_Alkyl_Derivatives N-Alkyl Derivatives N_Alkylation->N_Alkyl_Derivatives Carboxylic_Acid 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid Ester_Hydrolysis->Carboxylic_Acid Amide_Derivatives Amide Derivatives Carboxylic_Acid->Amide_Derivatives Amine, Coupling Agent G cluster_2 Product Carboxylic_Acid 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Coupling_Reagent Amide_Product Amide Derivative Carboxylic_Acid->Amide_Product Amine Primary or Secondary Amine Amine->Amide_Product Base Base (e.g., DIPEA) Coupling_Reagent->Base Base->Amine

Application Notes and Protocols for In Vivo Evaluation of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this and related imidazopyridine families have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anti-tubercular, anti-cancer, and anti-ulcer activities.[3][4][5][6][7] Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate represents a specific embodiment of this scaffold. While in vivo data for this particular molecule is not extensively documented in publicly available literature, the known activities of its structural analogs provide a strong rationale for its investigation in various disease models.

This guide provides a comprehensive overview of potential in vivo assays to characterize the therapeutic profile of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and similar compounds. The protocols detailed herein are based on established methodologies for evaluating related imidazopyridine derivatives and are designed to be adaptable for novel compounds within this class.

Pharmacological Target Considerations

The broad bioactivity of imidazopyridine derivatives suggests their interaction with multiple biological targets. For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Other analogs have shown efficacy against Mycobacterium tuberculosis by targeting critical enzymes in bacterial metabolism.[4][8][9][10][11] Given this precedent, initial in vivo screening of novel imidazo[1,5-a]pyridine compounds should consider assays relevant to inflammation, pain, and infectious diseases.

Experimental Workflow for In Vivo Characterization

A logical progression for the in vivo evaluation of a novel compound such as ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is essential for generating robust and interpretable data. The following workflow is recommended:

G cluster_0 Preclinical In Vivo Evaluation Workflow Compound Synthesis\n& Characterization Compound Synthesis & Characterization Pharmacokinetic (PK)\nStudies Pharmacokinetic (PK) Studies Compound Synthesis\n& Characterization->Pharmacokinetic (PK)\nStudies Formulation Development Acute Toxicity\nAssessment Acute Toxicity Assessment Pharmacokinetic (PK)\nStudies->Acute Toxicity\nAssessment Dose Range Finding Pharmacodynamic (PD)\nEfficacy Models Pharmacodynamic (PD) Efficacy Models Acute Toxicity\nAssessment->Pharmacodynamic (PD)\nEfficacy Models Selection of Tolerated Doses Data Analysis\n& Interpretation Data Analysis & Interpretation Pharmacodynamic (PD)\nEfficacy Models->Data Analysis\n& Interpretation

Caption: A typical workflow for the in vivo assessment of a novel chemical entity.

Pharmacokinetic Profiling: A Critical First Step

Before embarking on efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound. A preliminary pharmacokinetic (PK) study will inform dose selection, route of administration, and sampling time points for subsequent experiments.

Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate in mice following a single dose.

Materials:

  • Test compound: Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, 10% DMSO/90% corn oil)

  • Male or female C57BL/6 or BALB/c mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer the compound to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical starting dose for a novel compound might range from 10 to 50 mg/kg.

  • Blood Sampling: At predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (if both IV and PO data are available)

In Vivo Efficacy Models

Based on the known activities of related imidazopyridine compounds, the following in vivo models are recommended for assessing the therapeutic potential of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is a classic and reliable method for screening potential analgesic compounds. It is based on the principle that intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic writhing response in mice, which can be attenuated by analgesic agents.[3]

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) to the experimental room for at least one hour before testing.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group):

    • Vehicle control

    • Positive control (e.g., Indomethacin, 10 mg/kg, PO)

    • Test compound at various doses (e.g., 10, 30, 100 mg/kg, PO)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 60 minutes), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

G cluster_0 Analgesic Activity Workflow Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Drug Administration Drug Administration Grouping & Dosing->Drug Administration Induction of Writhing Induction of Writhing Drug Administration->Induction of Writhing Observation & Counting Observation & Counting Induction of Writhing->Observation & Counting Data Analysis Data Analysis Observation & Counting->Data Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and well-characterized model for evaluating the anti-inflammatory effects of novel compounds. The sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be measured over time.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the experimental conditions.

  • Grouping and Dosing: Randomly assign the rats to experimental groups (n=6-8 per group) similar to the analgesic model.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control (e.g., Indomethacin, 10 mg/kg, PO), or test compound orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. % Inhibition = [(Mean edema in control group - Mean edema in test group) / Mean edema in control group] x 100

Murine Model of Mycobacterium tuberculosis Infection

Given that several imidazopyridine derivatives have shown potent anti-tubercular activity, evaluating novel analogs in a murine infection model is a logical step.[4][8]

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.

  • Infection: Infect mice with a low-dose aerosol of Mycobacterium tuberculosis H37Rv. This method ensures a consistent and reproducible lung infection.

  • Treatment Initiation: Begin treatment with the test compound at a predetermined time post-infection (e.g., 1-2 weeks), once a stable infection is established.

  • Grouping and Dosing:

    • Untreated control

    • Positive control (e.g., Isoniazid, 25 mg/kg/day)

    • Test compound at various doses, administered daily or as determined by PK data.

  • Monitoring: Monitor the mice for clinical signs of disease and body weight changes throughout the experiment.

  • Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), euthanize the mice and harvest the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar medium (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFUs).

  • Data Analysis: Compare the log10 CFU counts in the lungs and spleens of the treated groups to the untreated control group. A statistically significant reduction in bacterial load indicates anti-tubercular activity.

Table 2: Representative Dosing Regimens for In Vivo Efficacy Studies

AssayCompoundSpeciesRoute of AdministrationDose Range
AnalgesicEthyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylateMouseOral (PO)10 - 100 mg/kg
Anti-inflammatoryEthyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylateRatOral (PO)10 - 100 mg/kg
Anti-tubercularEthyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylateMouseOral (PO)25 - 200 mg/kg/day

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid framework for the initial in vivo characterization of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and its analogs. Positive results in these primary screening models would warrant further investigation into the mechanism of action, target identification, and evaluation in more complex, chronic disease models. The versatility of the imidazo[1,5-a]pyridine scaffold suggests that a thorough in vivo evaluation could uncover novel therapeutic applications for this class of compounds.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Available from: [Link]

  • Guzman, J. D., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Mishra, S., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. Available from: [Link]

  • Di Maria, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available from: [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Arkivoc. Available from: [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Unangst, P. C., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Liu, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Torres-Piedra, M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available from: [Link]

  • Zhang, T., et al. (2021). 2-Phenoxy)ethyl imidazo[1, 2-a]pyridine-3-carboxamides containing various amine moieties: Design, synthesis and antitubercular activity. Chinese Chemical Letters. Available from: [Link]

Sources

Catalytic Pathways to Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate: An Application Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,5-a]pyridine scaffold and its saturated derivatives are privileged structures in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The targeted introduction of functional groups, such as an ethyl carboxylate at the 3-position, is of significant interest for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a detailed exploration of catalytic strategies for the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, offering insights into the rationale behind catalyst selection and providing detailed experimental protocols for researchers in the field.

Introduction: The Synthetic Challenge

The synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate presents a dual challenge: the construction of the fused heterocyclic core and the regioselective introduction of the ethyl carboxylate group. Catalysis offers a powerful toolkit to address these challenges, enabling efficient and selective transformations. This guide will focus on two primary catalytic approaches:

  • De Novo Ring Construction: Building the imidazo[1,5-a]pyridine ring system with the ethyl carboxylate moiety pre-installed on one of the precursors.

  • Post-Functionalization: Introducing the ethyl carboxylate group onto a pre-formed 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core via C-H activation.

De Novo Synthesis: A Multi-Step Catalytic Approach

A robust and versatile method for the synthesis of the target molecule involves a multi-step sequence commencing with the construction of the aromatic imidazo[1,5-a]pyridine-3-carboxylate, followed by catalytic hydrogenation of the pyridine ring.

Part 1: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

This initial step focuses on the formation of the imidazole ring fused to the pyridine core. A highly effective method is the acid-catalyzed cyclocondensation of 2-(aminomethyl)pyridine with a suitable three-carbon building block already containing the ethyl ester functionality.

Catalyst and Rationale: While various catalysts can be employed, a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, like p-toluenesulfonic acid (p-TsOH), has been shown to be effective in related Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridines.[1] The Lewis acid activates the electrophile, while the Brønsted acid facilitates the cyclization and dehydration steps.

Experimental Protocol 1: Synthesis of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

Materials:

  • 2-(Aminomethyl)pyridine

  • Ethyl 3-ethoxy-2-propenoate (or a similar C3-building block with an ester)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq), ethyl 3-ethoxy-2-propenoate (1.2 eq), and anhydrous acetonitrile (to achieve a 0.3 M concentration of the limiting reagent).

  • Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (5.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl imidazo[1,5-a]pyridine-3-carboxylate.

Part 2: Catalytic Hydrogenation to Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

The final step involves the reduction of the pyridine ring of the synthesized ethyl imidazo[1,5-a]pyridine-3-carboxylate. Heterogeneous catalysis with palladium on carbon (Pd/C) is the gold standard for this transformation, offering high efficiency and ease of product separation.

Catalyst and Rationale: Palladium on carbon is a highly active and selective catalyst for the hydrogenation of aromatic rings, particularly nitrogen-containing heterocycles. The reaction is typically carried out under a hydrogen atmosphere, and the catalyst can be easily removed by filtration upon completion of the reaction.

Experimental Protocol 2: Catalytic Hydrogenation

Materials:

  • Ethyl imidazo[1,5-a]pyridine-3-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve ethyl imidazo[1,5-a]pyridine-3-carboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-5 atm) at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate.

  • If necessary, purify the product further by silica gel column chromatography.

Direct C-H Functionalization: A Modern Approach

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and potentially shorter synthetic route. Palladium-catalyzed carbonylation is a promising strategy for the direct introduction of an ester group at the C-3 position of the imidazo[1,5-a]pyridine core.

Catalyst and Rationale: Palladium catalysts, in the presence of an oxidant and a source of carbon monoxide, can facilitate the direct carbonylation of C(sp²)-H bonds. This approach avoids the need for pre-functionalized substrates. The use of alcohols as the carbonyl source provides a greener and safer alternative to gaseous carbon monoxide.

Conceptual Protocol: Palladium-Catalyzed Aerobic C-H Carbonylative Esterification

This protocol is based on methodologies developed for the C-3 esterification of related imidazo[1,2-a]pyridines and would require optimization for the specific substrate.

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (if starting from the reduced core) or Imidazo[1,5-a]pyridine (if functionalizing before reduction)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • An oxidant (e.g., a copper salt or benzoquinone)

  • Ethanol (as both solvent and carbonyl source)

  • An acid additive (e.g., trifluoroacetic acid)

Conceptual Procedure:

  • To a pressure-tolerant reaction vial, add the imidazo[1,5-a]pyridine substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the oxidant (1.0-2.0 eq).

  • Add ethanol as the solvent.

  • Add the acid additive.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen for 12-24 hours.

  • After cooling, the reaction mixture would be filtered, concentrated, and purified by column chromatography.

Note: This is a conceptual protocol and would require significant experimental optimization to achieve good yields and selectivity for the target molecule.

Comparative Analysis of Catalytic Systems

Catalytic System Approach Advantages Disadvantages Key Considerations
Bi(OTf)₃ / p-TsOH De Novo Synthesis (Cyclization)Mild conditions, good functional group tolerance.Multi-step process, requires stoichiometric acid.Optimization of acid equivalents and reaction time is crucial.
Pd/C, H₂ De Novo Synthesis (Hydrogenation)High efficiency, clean reaction, easy catalyst removal.Requires specialized hydrogenation equipment, potential for over-reduction.Catalyst loading and hydrogen pressure can influence reaction rate and selectivity.
Pd(OAc)₂ / Ligand / Oxidant C-H FunctionalizationAtom-economical, potentially shorter route.Requires optimization of catalyst, ligand, and oxidant; may have regioselectivity issues.Substrate scope and functional group tolerance need to be carefully evaluated.

Visualizing the Synthetic Pathways

De Novo Synthesis Workflow

de_novo_synthesis start 2-(Aminomethyl)pyridine + Ethyl 3-ethoxy-2-propenoate cyclization Acid-Catalyzed Cyclization (Bi(OTf)3 / p-TsOH) start->cyclization intermediate Ethyl imidazo[1,5-a]pyridine-3-carboxylate cyclization->intermediate hydrogenation Catalytic Hydrogenation (Pd/C, H2) intermediate->hydrogenation product Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate hydrogenation->product

Caption: Workflow for the de novo synthesis of the target molecule.

C-H Functionalization Pathway

ch_functionalization start 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine carbonylation Pd-Catalyzed C-H Carbonylation (Pd(OAc)2, Ligand, Oxidant, EtOH) start->carbonylation product Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate carbonylation->product

Caption: Conceptual workflow for the direct C-H functionalization approach.

Conclusion

The synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate can be effectively achieved through catalytic methods. The de novo synthesis approach, involving an acid-catalyzed cyclization followed by palladium-catalyzed hydrogenation, represents a reliable and well-established route. For researchers seeking more innovative and atom-economical strategies, the direct C-H functionalization via palladium-catalyzed carbonylation offers a promising, albeit more challenging, alternative that warrants further investigation and optimization. The choice of the synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired efficiency.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon. The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Aerobic C-H Carbonylative Esterification of Imidazo[1,2-a]pyridines with Alcohols as the Carbonyl Source. The Journal of Organic Chemistry. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

Sources

Application Note: Scaling Up the Synthesis of Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a highly versatile, conformationally restricted bioisostere utilized extensively in modern drug discovery. It serves as a core pharmacophore in the development of farnesyltransferase inhibitors[1], 5-HT3 receptor antagonists[2], and potent cannabinoid CB2 receptor agonists[3]. Scaling up the synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate requires a robust, high-yielding route that minimizes chromatographic purification, avoids highly toxic or unstable intermediates, and maximizes atom economy.

Retrosynthetic Analysis & Route Selection

While the direct cyclization of piperidine derivatives (e.g., via TosMIC annulation) is viable for milligram-scale discovery[4], it is economically and operationally prohibitive for multi-gram or kilogram scale-up due to reagent costs and complex purification. Instead, a three-step convergent approach starting from commercially available 2-aminomethylpyridine and ethyl oxalyl chloride is the industry standard[3].

This scalable route involves:

  • Amidation : Condensation of 2-aminomethylpyridine with ethyl oxalyl chloride to form an acyclic intermediate.

  • Cyclodehydration : POCl3-mediated Vilsmeier-type cyclization to form the fully aromatic imidazo[1,5-a]pyridine core[5].

  • Chemoselective Hydrogenation : Catalytic reduction of the pyridine ring using Pd/C under acidic conditions to yield the target tetrahydro derivative[1].

Workflow SM1 2-Aminomethylpyridine + Ethyl oxalyl chloride Int1 Amidation Intermediate (Ethyl oxamate deriv.) SM1->Int1 Et3N, CH2Cl2 0 °C to RT Int2 Ethyl imidazo[1,5-a] pyridine-3-carboxylate Int1->Int2 POCl3, Reflux Cyclodehydration Prod Ethyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-3-carboxylate Int2->Prod H2 (50 psi), Pd/C AcOH, RT

Fig 1. Three-step scalable workflow for the synthesis of the target tetrahydroimidazo[1,5-a]pyridine.

Mechanistic Insights

Acylation & Cyclization : The reaction of 2-aminomethylpyridine with ethyl oxalyl chloride rapidly forms ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate. Upon treatment with POCl3, the amide carbonyl is electrophilically activated, forming a Vilsmeier-type intermediate. The adjacent pyridine nitrogen acts as an internal nucleophile, attacking the activated carbon to form the bicyclic system. Subsequent elimination of PO2Cl2⁻ and deprotonation drives the aromatization to yield ethyl imidazo[1,5-a]pyridine-3-carboxylate[5].

Chemoselective Hydrogenation : Hydrogenating the pyridine ring while preserving the imidazole ring and the ester functionality requires precise thermodynamic control. By performing the hydrogenation in glacial acetic acid, the pyridine nitrogen is selectively protonated. This protonation lowers the aromatic resonance energy of the pyridine ring and increases its affinity for the palladium catalyst surface, facilitating a stepwise addition of hydrogen (H2) across the ring while the imidazole remains unaffected[1].

Mechanism A Ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate B Vilsmeier-type Intermediate (POCl3 activated) A->B POCl3 attack on carbonyl C Intramolecular Cyclization (- PO2Cl2-, - HCl) B->C Pyridine N nucleophilic attack D Ethyl imidazo[1,5-a]pyridine-3-carboxylate C->D Aromatization E Protonation of Pyridine N (AcOH) D->E Acidic medium F Chemoselective Reduction (Pd/C, H2) E->F Catalyst surface binding G Target Tetrahydro Derivative F->G + 2 H2 equivalents

Fig 2. Mechanistic sequence of POCl3-mediated cyclization and chemoselective hydrogenation.

Process Data & Analytics

The following table summarizes the quantitative metrics achieved during a 50-gram scale-up campaign, demonstrating the viability of this route for preclinical drug development.

StepReaction TypeInput Scale (g)Yield (%)Purity (HPLC, AUC)E-factor
1 Amidation50.0 g92%>98%12.4
2 Cyclodehydration88.5 g85%96%28.1 (due to quench)
3 Hydrogenation40.0 g94%>99%8.2
Overall Linear Sequence 50.0 g SM 73.5% >99% ~48.7

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate

Causality & Logic : Triethylamine (Et3N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature precipitation of the 2-aminomethylpyridine hydrochloride salt, which would stall the reaction kinetics. Protocol :

  • Charge a 2 L jacketed reactor with 2-aminomethylpyridine (50.0 g, 462 mmol), Et3N (77.5 mL, 555 mmol), and anhydrous CH2Cl2 (800 mL).

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add ethyl oxalyl chloride (66.2 g, 485 mmol) dropwise over 60 minutes, maintaining the internal temperature below 5 °C to control the exothermic acylation.

  • Warm the reactor to room temperature and stir for 2 hours.

  • Self-Validation : Quench a 100 µL aliquot in water/EtOAc and analyze via TLC/HPLC. The reaction is complete when the amine starting material peak is entirely consumed.

  • Wash the organic layer with saturated aqueous NaHCO3 (2 × 300 mL) and brine (300 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow solid.

Step 2: Cyclization to Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Causality & Logic : POCl3 acts as both the solvent and the electrophilic activating agent. Reflux conditions are required to overcome the activation energy barrier of the cyclodehydration step. Protocol :

  • Dissolve the crude intermediate from Step 1 in POCl3 (250 mL).

  • Heat the solution to reflux (105 °C) for 4 hours.

  • Self-Validation : Monitor by LC-MS. The acyclic intermediate mass [M+H]+ 209 should fully convert to the aromatic product mass [M+H]+ 191.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of excess POCl3.

  • Critical Safety Step: Slowly pour the viscous residue into crushed ice (1 kg) with vigorous stirring.

  • Carefully adjust the pH of the aqueous mixture to 8.0 using 6M NaOH (aq) while maintaining the temperature below 20 °C.

  • Extract with EtOAc (3 × 500 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the product as a brown solid.

Step 3: Chemoselective Hydrogenation to Target Molecule

Causality & Logic : Glacial acetic acid is chosen as the solvent to protonate the pyridine ring, activating it for reduction. 10% Pd/C provides the optimal surface area for H2 activation without cleaving the ester[1]. Protocol :

  • In a 1 L Parr hydrogenation vessel, dissolve ethyl imidazo[1,5-a]pyridine-3-carboxylate (40.0 g, 210 mmol) in glacial acetic acid (400 mL).

  • Carefully add 10% Pd/C (4.0 g, 10 wt%) under a continuous stream of nitrogen to prevent autoignition.

  • Seal the vessel, purge with nitrogen (3×), and then purge with hydrogen gas (3×).

  • Pressurize the vessel to 50 psi with H2 and agitate at room temperature for 18 hours.

  • Self-Validation : Monitor the pressure gauge. The reaction is complete when H2 uptake ceases (theoretical uptake: ~2 equivalents of H2).

  • Vent the H2 gas and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol (100 mL).

  • Concentrate the filtrate under reduced pressure. Neutralize the acetic acid residue with saturated aqueous Na2CO3 until pH 8.

  • Extract with CH2Cl2 (3 × 300 mL), dry over Na2SO4, and concentrate. Recrystallize from MTBE/Hexanes to afford ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate as a white crystalline solid.

Troubleshooting & Safety

  • Exotherm Management (Step 2) : The quench of POCl3 into water is highly exothermic and generates HCl gas. This must be performed in a well-ventilated fume hood with adequate cooling. Failure to control the temperature (<20 °C) during basification will result in unwanted ester hydrolysis.

  • Catalyst Poisoning (Step 3) : If hydrogenation stalls prematurely, it is likely due to trace chloride impurities from Step 2 poisoning the Pd/C catalyst. Ensure thorough aqueous washing in Step 2. If stalling occurs, filter the reaction, add fresh Pd/C, and resubject to H2 pressure.

References

  • Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase American Chemical Society (ACS)[Link][1]

  • Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives J-Stage[Link][2]

  • Medicinal Chemistry, Pharmacology, and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists ACS Publications[Link][3]

  • Electrochemically Mediated Synthesis of Cyanated Heterocycles from α‐amino Esters, Pyridine‐2‐carbaldehydes and NH4SCN as Cyano Group Source ResearchGate[Link][5]

Sources

Application Notes and Protocols for the Formulation of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate for Animal Studies

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only and not for human or veterinary use. All procedures should be conducted in accordance with institutional and regulatory guidelines for animal welfare.

Introduction

The successful in vivo evaluation of a novel chemical entity such as ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is critically dependent on the development of an appropriate formulation that ensures accurate and reproducible dosing.[1][2] A significant challenge in early preclinical development is that many new chemical entities exhibit poor aqueous solubility, which can lead to low and variable bioavailability.[1][3][4] This can complicate the interpretation of pharmacodynamic and toxicological data.[3]

These application notes provide a comprehensive guide to the systematic development of a suitable formulation for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate for animal studies. The focus is on creating a formulation that maximizes exposure for safety and efficacy testing.[4][5]

PART 1: Pre-formulation Assessment

A thorough physicochemical characterization is the foundation of a rational formulation design.[1] Key properties to evaluate for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate include its solubility, pKa, and lipophilicity (LogP). This data will inform the selection of an appropriate formulation strategy.

Protocol 1: Solubility Determination

Objective: To determine the solubility of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate in a range of pharmaceutically acceptable vehicles.

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate powder

  • Selection of vehicles (see Table 1)

  • Glass vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each vehicle in a glass vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Table 1: Common Vehicles for Preclinical Oral Formulation Screening

Vehicle Category Examples Purpose
Aqueous Water, 0.9% Saline, 5% Dextrose, Phosphate-Buffered Saline (PBS) pH 7.4 Simple, for soluble compounds.
Suspending Agents 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) For poorly soluble compounds, creates a uniform suspension.[6]
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol To increase the solubility of hydrophobic compounds.[3][7]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL To improve wetting and solubilization by forming micelles.[3][7]
Lipids Corn oil, Sesame oil, Medium-chain triglycerides For highly lipophilic compounds.[3][7]

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes and increase aqueous solubility.[3][8] |

PART 2: Formulation Strategies and Protocols

The choice of formulation will be guided by the solubility data and the intended route of administration. The goal is to develop a simple, stable, and safe formulation.

Decision Workflow for Formulation Selection

Caption: Decision tree for selecting a suitable formulation strategy.

Protocol 2: Preparation of an Aqueous Suspension (for Oral Gavage)

This is a common and often preferred method for administering poorly soluble compounds in early-stage animal studies.[1][6]

Objective: To prepare a uniform and physically stable suspension of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate powder (micronized, if available)

  • 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (CMC) in purified water

  • Optional: A wetting agent such as 0.1% (v/v) Polysorbate 80 (Tween® 80)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the 0.5% MC or CMC solution by slowly adding the polymer to water while stirring. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting the Compound: Weigh the required amount of the compound and place it in a mortar. Add a small amount of the vehicle (or the wetting agent, if used) and triturate to form a smooth, uniform paste. This step is crucial to ensure proper dispersion.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar for at least 30 minutes before dosing to ensure uniformity.

Protocol 3: Preparation of a Solution with Co-solvents (for Oral or Parenteral Administration)

If a solution is required and the compound has poor aqueous solubility, a co-solvent system can be employed. However, the concentration of organic solvents should be minimized to avoid potential toxicity.[9]

Objective: To prepare a clear solution of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate using a co-solvent system.

Materials:

  • Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate powder

  • Co-solvent such as PEG 400 or DMSO

  • Aqueous vehicle such as 0.9% saline or PBS

  • For parenteral administration: Sterile filtration unit (0.22 µm filter)

Procedure:

  • Solubilization: Weigh the compound and dissolve it in the minimum required volume of the co-solvent. Gentle warming or sonication may be used to aid dissolution.

  • Dilution: Slowly add the aqueous vehicle to the co-solvent concentrate while stirring. Observe for any signs of precipitation.

  • Final Concentration: The final concentration of the co-solvent should be kept as low as possible. For example, a common vehicle is 10% DMSO, 40% PEG 400, and 50% water.

  • Sterilization (for parenteral use): If for intravenous or intraperitoneal injection, the final solution must be sterilized by filtration through a 0.22 µm filter into a sterile container.[10][11]

PART 3: Quality Control and Administration

Quality Control of Formulations

Before administration, all formulations should be visually inspected for homogeneity and the absence of particulates (in solutions) or large agglomerates (in suspensions). For suspensions, the re-suspendability should be checked by allowing it to settle and then gently inverting the container.

Table 2: Key Quality Control Parameters

Parameter Specification for Solutions Specification for Suspensions
Appearance Clear, free of visible particles Homogeneous, uniform color
pH Close to physiological pH (6.8-7.2) for parenteral routes[10] As appropriate for the route
Dose Uniformity Consistent concentration Easily re-suspendable for consistent dosing

| Stability | No precipitation or degradation for the duration of the study | No significant particle growth or caking |

Route of Administration and Volume Considerations

The choice of administration route depends on the scientific objectives of the study.

  • Oral (PO): Typically administered via gavage. Suspensions are often suitable.

  • Intravenous (IV): Requires a sterile, clear solution to avoid embolism.[12]

  • Intraperitoneal (IP): Can be used for both solutions and some suspensions.

  • Subcutaneous (SC): Can be used for solutions and non-irritating suspensions.

Table 3: Recommended Maximum Dosing Volumes in Rodents

Species Route Maximum Volume (mL/kg)
Mouse PO 10
IV 10
IP 20
SC 10
Rat PO 10
IV 5
IP 10

| | SC | 5 |

Source: Adapted from various institutional and animal care guidelines.

Experimental Workflow for Formulation and Dosing

G cluster_0 Formulation Preparation cluster_1 Animal Dosing Weigh Weigh Compound & Excipients Mix Mix/Disperse/Dissolve Weigh->Mix QC1 Quality Control (e.g., Visual Inspection) Mix->QC1 AnimalWeight Weigh Animal QC1->AnimalWeight DoseCalc Calculate Dose Volume AnimalWeight->DoseCalc Administer Administer Dose DoseCalc->Administer

Caption: General workflow from formulation preparation to animal administration.

References

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Li, P., & Zhao, L. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available from: [Link]

  • Gopinathan, S., et al. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Available from: [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]

  • Rautio, J., et al. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available from: [Link]

  • Sigfridsson, C. G., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available from: [Link]

  • Gopinathan, S., et al. (2013, September 15). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. Available from: [Link]

  • Shah, V., et al. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Institutes of Health. Available from: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • Tsume, Y., et al. (2020, May 29). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. ACS Publications. Available from: [Link]

  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Available from: [Link]

  • Thangadurai, S. A. (2020, February 14). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available from: [Link]

  • Kinter, L. B., & DeMarco, G. J. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Institutes of Health. Available from: [Link]

  • Martinez-Oharriz, M. C., et al. (2024, April 24). Pharmaceutical Compounding in Veterinary Medicine: Suspension of Itraconazole. MDPI. Available from: [Link]

  • The Institutional Animal Care and Use Committee. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]

  • Bukowski, L., et al. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available from: [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]

  • NextSDS. (n.d.). ethyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate. Available from: [Link]

  • NextSDS. (n.d.). ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride. Available from: [Link]

  • Chemspace. (n.d.). Ethyl 5-oxo-5H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • ResearchGate. (2024, November 2). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related saturated imidazopyridine scaffolds. While direct literature on this specific saturated compound is emerging, the synthesis pathways draw heavily from well-established methodologies for constructing the aromatic imidazo[1,5-a]pyridine core and related saturated heterocycles, such as those produced via the Pictet-Spengler reaction.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on improving reaction yield and purity. The protocols and advice herein are synthesized from established chemical principles and analogous reactions reported in peer-reviewed literature.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of saturated imidazo[1,5-a]pyridines can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Reagents and Solvents: This is the most common and often overlooked cause. Impurities in your starting materials, particularly the 2-(aminomethyl)piperidine precursor, can act as catalyst poisons or participate in side reactions. Similarly, residual water in solvents can hydrolyze intermediates or deactivate reagents.

    • Solution: Ensure all reagents are of high purity. If necessary, purify starting materials by distillation or recrystallization. Use anhydrous solvents, especially if employing moisture-sensitive catalysts or intermediates.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence reaction rates and equilibrium positions.

    • Solution: A systematic optimization of reaction conditions is recommended. Start by running the reaction at a lower temperature and gradually increase it, monitoring progress by Thin-Layer Chromatography (TLC) or HPLC to prevent decomposition.[5] Screen a variety of solvents, as changing from a protic to an aprotic medium can dramatically alter reaction pathways and yields.[5][6]

  • Incomplete Reaction: The reaction may stall before all starting material is consumed.

    • Solution: Monitor the reaction's progress closely. If it stalls, consider a modest increase in temperature or extending the reaction time. In some cases, adding a more effective catalyst or a dehydrating agent (like molecular sieves) can drive the reaction to completion.[4]

  • Product Decomposition: The target molecule may not be stable under the reaction or workup conditions. The saturated piperidine ring and the ester functionality can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution: If you suspect product degradation, try running the reaction under milder conditions (e.g., lower temperature, weaker acid/base catalyst). During workup, avoid unnecessarily strong acids or bases and minimize exposure to high temperatures.

Question 2: I am observing significant side product formation. How can I identify and minimize these byproducts?

Answer: The formation of side products is a frequent challenge that directly impacts yield and complicates purification.

  • Common Side Reactions:

    • Incomplete Cyclization: The acyclic intermediate formed after the initial condensation may fail to cyclize, remaining as a major impurity.

    • Dimerization/Polymerization: Starting materials or reactive intermediates can react with themselves, especially at high concentrations or temperatures.[5]

    • Oxidation: If the reaction is not performed under an inert atmosphere, the piperidine ring may be susceptible to oxidation, leading to the aromatic imidazo[1,5-a]pyridine analog.

  • Strategies for Minimization:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the nucleophilic amine and the electrophilic carbonyl compound. A slight excess of one reagent may sometimes be beneficial but should be optimized carefully.[5]

    • Optimize Reagent Addition: Adding one of the reagents slowly (dropwise) to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing polymerization and other side reactions.[7]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating for prolonged periods.

    • Identify Byproducts: Isolate and characterize major byproducts using techniques like NMR and Mass Spectrometry. Understanding their structure provides critical clues about the competing reaction pathways, which can then be suppressed by adjusting reaction conditions.

Question 3: I'm having difficulty purifying my final product. What are the recommended methods?

Answer: Purifying imidazo[1,5-a]pyridine derivatives can be challenging due to their basicity and the similar polarity of certain impurities.

  • Column Chromatography: This is the most common method. Given the basic nature of the nitrogen-containing scaffold, it is often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent system to prevent the product from streaking on the silica gel.

  • Acid-Base Extraction: This technique is highly effective for separating the basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, basified (e.g., with NaHCO₃ or NaOH), and then re-extracted with an organic solvent to recover the pure product.[4]

  • Recrystallization: If your product is a solid and you can achieve a reasonable level of purity (>90%) after initial workup or chromatography, recrystallization is an excellent final purification step to obtain highly pure material. Experiment with various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Frequently Asked Questions (FAQs)

Question 1: What is the most likely reaction mechanism for this synthesis?

Answer: The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate likely proceeds through a cyclocondensation reaction. The key starting materials would be 2-(aminomethyl)piperidine and an electrophilic three-carbon building block containing the ethyl carboxylate, such as ethyl bromopyruvate or a related derivative.

The proposed mechanism involves two key steps:

  • Initial N-Alkylation: The secondary amine of the 2-(aminomethyl)piperidine acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide to form an intermediate.

  • Intramolecular Cyclization & Dehydration: The primary amine of the intermediate then attacks the ketone carbonyl group. This is followed by a dehydration step (loss of water), often promoted by acid or heat, to form the fused imidazole ring system.

Reaction_Mechanism Reactant1 2-(aminomethyl)piperidine Intermediate1 N-Alkylation Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Ethyl Bromopyruvate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 5H,6H,7H,8H-imidazo[1,5-a] pyridine-3-carboxylate Intermediate2->Product Dehydration (-H₂O)

Caption: Proposed mechanism for the synthesis.

Question 2: How do I choose the optimal solvent and temperature for the reaction?

Answer: The choice of solvent and temperature is critical and often substrate-dependent. A solvent screening is highly recommended during the optimization phase.

Solvent TypeExamplesRationale & ConsiderationsTypical Temp. Range
Aprotic Polar DMF, DMSO, AcetonitrileGood at solvating intermediates. High boiling points allow for a wide temperature range. Can facilitate nucleophilic substitution steps.[6]25°C to 120°C
Aprotic Nonpolar Toluene, DioxaneOften used with a Dean-Stark trap to remove water formed during cyclization, driving the reaction forward.[8]80°C to 110°C
Protic Ethanol, IsopropanolCan participate in hydrogen bonding and may protonate intermediates. Often used in classical condensation reactions.[9]25°C to 80°C

Temperature: Start with room temperature or slightly elevated temperatures (e.g., 50-60°C). Monitor the reaction; if it is slow or stalls, gradually increase the temperature in increments of 10-20°C. Be aware that higher temperatures can promote side reactions and decomposition.[5]

Question 3: What are the critical reagents and their quality requirements?

Answer: The quality of your starting materials is paramount for a successful and reproducible synthesis.

  • 2-(aminomethyl)piperidine: This is the core nucleophilic backbone. It should be pure and free from isomeric impurities. If synthesized in-house, ensure complete removal of any protecting groups and purification reagents.

  • Electrophilic Partner (e.g., Ethyl Bromopyruvate): This reagent is often unstable and should be used fresh or stored properly (cold and dark). Impurities can lead to a host of side products.

  • Catalyst (if used): If the reaction employs an acid or base catalyst (e.g., TFA, p-TsOH, or a non-nucleophilic base), its purity and concentration are critical. Ensure accurate measurement.

  • Solvents: Use of anhydrous solvents is highly recommended, as water can interfere with many condensation reactions.

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a generalized protocol based on analogous chemical transformations and should be optimized for your specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(aminomethyl)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or toluene, see table above).

  • Reagent Addition: Add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq) to the solution. Slowly add a solution of ethyl bromopyruvate (1.05 eq) in the same solvent dropwise over 15-20 minutes at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue using column chromatography or an acid-base extraction as described in the troubleshooting guide.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 95:5 dichloromethane/methanol).

  • Using a capillary tube, spot the starting material(s) and the reaction mixture on a silica gel TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity Monitor Monitor Reaction by TLC/HPLC: Is it complete? CheckPurity->Monitor AnalyzeByproducts Analyze Side Products (LC-MS, NMR) Monitor->AnalyzeByproducts No ModifyWorkup Modify Workup/ Purification Protocol Monitor->ModifyWorkup Yes OptimizeCond Optimize Conditions: Temp, Solvent, Catalyst AnalyzeByproducts->OptimizeCond Success Improved Yield & Purity OptimizeCond->Success ModifyWorkup->Success

Caption: A systematic workflow for troubleshooting.

References

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. Available at: [Link]

  • Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Available at: [Link]

  • ScienceDirect. 2-Phenoxy)ethyl imidazo[1, 2-a]pyridine-3-carboxamides containing various amine moieties: Design, synthesis and antitubercular activity. Available at: [Link]

  • PMC. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • PubMed. A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. Available at: [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]

Sources

preventing degradation of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Welcome to the dedicated technical support center for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The two principal degradation pathways are hydrolysis of the ethyl ester and oxidation of the imidazopyridine ring system. Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in color (e.g., from white/off-white to yellow or brown), the development of an odor, or a change in the physical state of the material (e.g., clumping of a powder due to moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q3: What is the expected shelf-life of the compound under ideal conditions?

A3: When stored under the recommended conditions of a cool, dry, dark environment under an inert atmosphere, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is expected to be stable for years. However, frequent handling and exposure to ambient conditions will shorten its shelf-life.

Q4: How does atmospheric moisture affect the compound?

A4: Atmospheric moisture can initiate hydrolysis of the ethyl ester group, leading to the formation of the corresponding carboxylic acid and ethanol.[1][2][3] This is a slow process with neutral water but can be accelerated by acidic or basic contaminants.[1][4]

Q5: Is the compound sensitive to light?

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a systematic approach to identifying and mitigating degradation.

Issue 1: A previously pure sample now shows a new spot on TLC or a new peak in LC-MS analysis.

  • Potential Cause A: Hydrolysis. The ethyl ester has hydrolyzed to the carboxylic acid. The carboxylic acid will be more polar and thus will likely have a lower Rf on a normal-phase TLC plate or an earlier retention time in reverse-phase HPLC.

    • Verification:

      • Obtain an LC-MS of the sample. The hydrolyzed product will have a mass that is 28.05 Da lower than the parent compound (loss of C₂H₄).

      • If the sample is dissolved in a protic solvent like methanol or ethanol for analysis, check for transesterification products (methyl ester in the case of methanol).

    • Solution:

      • Ensure all solvents used for dissolution are anhydrous.

      • Store the compound in a desiccator over a drying agent.

      • If working in solution, prepare fresh solutions for each experiment and avoid long-term storage in protic or aqueous solvents.

  • Potential Cause B: Oxidation. The imidazopyridine ring has been oxidized. This can result in a variety of products, often with an increase in mass corresponding to the addition of one or more oxygen atoms.

    • Verification:

      • Analyze the sample by LC-MS. Look for peaks with masses corresponding to M+16 (addition of one oxygen atom) or M+32 (addition of two oxygen atoms).

    • Solution:

      • Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

      • When aliquoting, do so quickly to minimize exposure to air.

      • For solutions, use solvents that have been sparged with an inert gas to remove dissolved oxygen.

Issue 2: The compound has developed a yellow or brown color.

  • Potential Cause: Oxidation and/or Polymerization. The formation of colored species is often indicative of oxidative degradation pathways that can lead to conjugated systems or polymeric byproducts.

    • Verification:

      • Dissolve a small amount of the discolored material and analyze by HPLC-UV/Vis. Compare the chromatogram to that of a pure, undegraded sample. The presence of multiple new peaks, especially those with different UV-Vis spectra, suggests complex degradation.

    • Solution:

      • The discolored material should be considered impure and may need to be repurified (e.g., by column chromatography or recrystallization) if it is to be used in sensitive applications.

      • Strictly adhere to storage under an inert atmosphere and protection from light to prevent further degradation.

Troubleshooting Workflow Diagram

G cluster_observe Observation cluster_analyze Analysis cluster_diagnose Diagnosis cluster_action Corrective Action observe Degradation Suspected (e.g., new peak, color change) lcms Perform LC-MS Analysis observe->lcms  Analyze sample mass_loss Mass Loss (-28 Da)? lcms->mass_loss mass_gain Mass Gain (+16 Da)? lcms->mass_gain mass_loss->mass_gain No hydrolysis Diagnosis: Ester Hydrolysis mass_loss->hydrolysis Yes mass_gain->observe No (Re-evaluate) oxidation Diagnosis: Oxidation mass_gain->oxidation Yes action_hydrolysis Store under dry conditions. Use anhydrous solvents. hydrolysis->action_hydrolysis action_oxidation Store under inert gas. Protect from light. oxidation->action_oxidation

Caption: Troubleshooting workflow for suspected degradation.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the imidazopyridine ring.
Light Amber Vial or Opaque ContainerProtects against potential photochemical degradation.[5]
Moisture Tightly Sealed Container in a DesiccatorPrevents hydrolysis of the ethyl ester.[1][6]
Experimental Protocol: Aliquoting and Preparing Solutions

This protocol minimizes the risk of introducing contaminants and exposing the bulk material to the atmosphere.

Materials:

  • Stock vial of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

  • Inert gas source (Argon or Nitrogen) with a needle adapter

  • Dry, clean spatulas

  • Appropriately sized amber vials for aliquots

  • Anhydrous solvents (e.g., DMSO, DMF, Acetonitrile)

  • Syringes and needles

Workflow Diagram for Aliquoting

G start Start step1 Equilibrate stock vial to room temp start->step1 step2 Flush vial headspace with inert gas step1->step2 step3 Quickly weigh desired amount step2->step3 step4 Transfer to new amber vial step3->step4 step5 Flush new vial with inert gas step4->step5 step6 Seal, parafilm, and store step5->step6 end_node End step6->end_node

Sources

Technical Support Center: Troubleshooting Impurities in Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting common impurities encountered during the synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. The content is structured in a question-and-answer format to directly address specific challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction conditions to monitor to prevent impurity formation?

The synthesis of imidazo[1,5-a]pyridine derivatives can be sensitive to several factors.[1] Key parameters to control include:

  • Temperature: Overheating can lead to side reactions and degradation of the product.[1] It is crucial to maintain the recommended reaction temperature.

  • Reaction Time: Prolonged reaction times can result in the formation of byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable to determine the optimal reaction time.[1]

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis and complicate purification.[1] Always use high-purity reagents and solvents.

  • Atmosphere: Some intermediates or the final product may be sensitive to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.[2]

Q2: How should I store the purified ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate to maintain its integrity?

To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place.[2] For enhanced protection against degradation, storing it under an inert atmosphere in a tightly sealed container is recommended.[2]

Troubleshooting Guide: Identifying and Mitigating Impurities

Problem 1: My final product has a low yield.

  • Potential Cause: Suboptimal reaction conditions, impure reagents, or product decomposition during workup or purification.[1]

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants to find the optimal conditions.[1]

    • Verify Reagent Purity: Use fresh, high-purity reagents and anhydrous solvents.

    • Monitor for Decomposition: Use TLC or LC-MS to check for product degradation during the reaction and workup. If decomposition is observed, consider milder reaction or workup conditions.[1]

    • Recrystallization Yield: If low yield occurs after recrystallization, it may be due to the compound's significant solubility in the cold solvent or using too much solvent. Ensure the solution is thoroughly cooled to maximize crystal formation.[2]

Problem 2: I observe unexpected peaks in my HPLC or LC-MS analysis.

  • Potential Cause: Formation of side products, such as isomers or dimers, or the presence of unreacted starting materials. The imidazo[1,5-a]pyridine skeleton is a versatile platform, but can be prone to side reactions.[3][4]

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction to ensure it goes to completion.

    • Purification Strategy:

      • Column Chromatography: If impurities have different polarities, column chromatography can be effective. For compounds with similar polarities, consider using gradient elution or trying a different stationary phase.[2]

      • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[5]

Problem 3: The product "oils out" during recrystallization.

  • Potential Cause: The melting point of your compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.[2]

  • Solutions:

    • Adjust Solvent System: Choose a solvent with a lower boiling point or use a solvent pair.[2][3]

    • Modify Cooling Process: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. If it still oils out, try cooling the solution further in an ice bath.[2]

Problem 4: My purified product is colored, but it should be colorless.

  • Potential Cause: The presence of colored impurities, which can sometimes be degradation products.

  • Solution:

    • Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize.[2]

Experimental Protocols and Data

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Caption: Purification workflow for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting efforts when encountering common issues.

Caption: Decision tree for troubleshooting common synthesis problems.

Common Impurities and Mitigation Strategies
Impurity Type Potential Source Analytical Detection Mitigation Strategy
Unreacted Starting MaterialIncomplete reactionTLC, HPLC, LC-MSIncrease reaction time or temperature, check reagent stoichiometry
Isomeric ByproductsNon-selective reaction conditionsHPLC, LC-MS, NMROptimize reaction conditions (temperature, catalyst), improve purification
Oxidized ImpuritiesExposure to airHPLC, LC-MSPerform reaction under an inert atmosphere
Solvent AdductsReaction with solventLC-MS, NMRUse a less reactive solvent, ensure complete removal of solvent after reaction

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Alcarazo, M. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes | Request PDF.
  • EvitaChem. (n.d.). Buy Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate (EVT-13793502).
  • BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • ScienceDirect. (n.d.). 2-Phenoxy)ethyl imidazo[1, 2-a]pyridine-3-carboxamides containing various amine moieties: Design, synthesis and antitubercular activity.
  • ACS Publications. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES.
  • PMC. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • ACS Publications. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for the purification of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the column chromatography purification of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

The target molecule, an imidazo[1,5-a]pyridine derivative, possesses a basic nitrogen atom within its heterocyclic core. This feature is the primary determinant of its chromatographic behavior on standard silica gel, often leading to challenges such as peak tailing and poor recovery due to strong interactions with acidic silanol groups on the silica surface.[1] This guide will address these specific issues head-on.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the planning phase of the purification process.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: For most applications involving imidazo[1,5-a]pyridine derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[2] However, due to the basic nature of the compound, you may encounter peak tailing. If this becomes problematic and cannot be resolved with mobile phase modifiers, consider using neutral alumina as an alternative stationary phase, which is less acidic and can improve peak shape for basic compounds.[3]

Q2: How do I select an initial mobile phase system for TLC and column chromatography?

A2: The choice of mobile phase, or eluent, is critical and is based on matching its polarity to that of your compound.[4] A good starting point for a moderately polar compound like ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a binary mixture of a non-polar solvent and a more polar solvent. Common systems include:

  • Hexane/Ethyl Acetate: A classic normal-phase system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.[5]

  • Dichloromethane/Methanol: This system offers a different selectivity. Start with a high percentage of dichloromethane (e.g., 98:2 DCM:Methanol) and increase the methanol content.

The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate, as this typically translates well to column separation.

Q3: My compound is streaking badly on the TLC plate. What does this mean and what should I do?

A3: Streaking on a TLC plate is a strong indicator of an undesirable and strong interaction between your basic compound and the acidic silica gel stationary phase.[6] This is a warning sign that you will likely experience significant peak tailing and potential sample loss on a silica gel column. To resolve this, add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia solution , to your mobile phase. A common starting concentration is 0.5-1% of the total solvent volume. This modifier will neutralize the acidic sites on the silica, leading to sharper spots on the TLC plate and symmetrical peaks on the column.[3]

Q4: Is reversed-phase chromatography a viable option for this compound?

A4: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica column) is a powerful alternative.[7] In this mode, the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures) and the stationary phase is non-polar. For basic compounds like yours, it is crucial to control the pH of the mobile phase to ensure consistent retention and good peak shape.[8] Operating at a low pH (e.g., 2-4) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the basic nitrogen, while a higher pH buffer will keep it in its neutral form.[1][9] The choice of pH depends on the desired retention and stability of the compound.

Troubleshooting Guide: Experimental Problems & Solutions

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Problem: Poor Separation / Co-elution of Impurities

Q: My target compound is eluting very close to an impurity. How can I improve the resolution between them?

A: Achieving better resolution requires modifying the selectivity of your chromatographic system. Here are several strategies, ordered from simplest to most complex:

  • Optimize the Mobile Phase Polarity: If you are using a gradient elution, try making it shallower. A slower, more gradual increase in solvent polarity can often resolve closely eluting compounds. For isocratic (constant solvent composition) elution, finely tune the solvent ratio. A small change of just a few percent in the polar solvent can have a significant impact.

  • Change Mobile Phase Composition: Switch one of the solvents in your mobile phase to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Hexane/Acetone. Different solvents interact with your compound and impurities in unique ways, which can change their relative elution order and improve separation.[7]

  • Adjust the Mobile Phase pH (with a Modifier): The ionization state of your compound and any ionizable impurities is highly dependent on pH.[10] Adding a small amount of a modifier can drastically change retention and selectivity.

    • For Normal Phase (Silica/Alumina): Adding 0.5-1% triethylamine can improve the peak shape of your basic target compound, which may be sufficient to resolve it from a neutral impurity.

    • For Reversed Phase (C18): Adjusting the pH of the aqueous portion of the mobile phase is a powerful tool. Moving the pH further from the pKa of your compound or the impurity can cause significant shifts in retention time.[9]

Problem: Severe Peak Tailing and/or Low Recovery

Q: My compound is coming off the column as a very broad, tailing peak, and my final yield is much lower than expected. What is happening?

A: This is the classic symptom of strong, irreversible, or slowly reversible binding of a basic compound to the acidic silanol (-Si-OH) groups on the silica gel surface. The basic nitrogen on your imidazopyridine ring is interacting with these sites, causing a portion of your sample to elute very slowly (tailing) or become permanently stuck (low recovery).

Solutions:

  • Deactivate the Stationary Phase with a Basic Modifier: This is the most common and effective solution. Before loading your sample, flush the column with your chosen mobile phase containing 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide.[3] Continue to use this modified eluent throughout the entire purification. The amine modifier acts as a competitive base, binding to the active silanol sites and preventing your target compound from interacting with them as strongly. This results in a much sharper, more symmetrical peak and significantly improved recovery.

  • Switch to a Less Acidic Stationary Phase: If a basic modifier is incompatible with your compound or downstream applications, switch to neutral alumina . Alumina has fewer strongly acidic sites compared to silica and is often a better choice for purifying basic compounds.[3]

  • Reduce Sample Loading: Overloading the column can exacerbate peak shape issues.[11] Ensure you are not loading more than 1-5% of the total column weight (e.g., for a 100 g column, load 1-5 g of crude material). A lower load reduces competition for binding sites and can improve peak shape.

Problem: Inconsistent Results Between TLC and Column

Q: I developed a perfect separation on my TLC plate, but the column chromatography results are completely different. Why is there a discrepancy?

A: This is a common and frustrating issue that can arise from several factors:

  • Heat of Adsorption on the Column: The process of adsorbing the sample and eluting it from a large amount of silica gel can generate heat, especially with polar solvents like methanol or ethyl acetate. This temperature change can alter solvent properties and compound solubility, leading to different behavior compared to an open-faced TLC plate.

    • Solution: For flash chromatography, the rapid flow rate usually mitigates this. For traditional gravity columns, ensure your column is not in direct sunlight or near a heat source.

  • Differences in Stationary Phase Activity: The activity (and water content) of the silica gel on your pre-coated TLC plates can differ from the bulk silica you packed in your column. This is especially true if your bulk silica has been open to the atmosphere for a long time.

    • Solution: Always use fresh, high-quality silica gel for your column. For highly sensitive separations, you can dry the silica in a vacuum oven before use.

  • Sample Loading and Concentration Effects: The Rf value on a TLC plate is determined from a very small spot. When you load a concentrated band of crude material onto a column, concentration-dependent effects can alter the retention behavior.

    • Solution: Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading. Loading the sample as a concentrated solution onto a small amount of silica (dry loading) can often provide more reproducible results compared to liquid loading a dilute solution.

Protocols and Methodologies

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is essential for quickly and efficiently determining the optimal mobile phase for your separation before committing to a large-scale column.[12]

  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., start with 80:20 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[12]

  • Analyze and Iterate: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).

    • If Rf is too high (>0.5), decrease the mobile phase polarity (e.g., switch to 90:10 Hexane:EtOAc).

    • If Rf is too low (<0.2), increase the mobile phase polarity (e.g., switch to 70:30 Hexane:EtOAc).

    • If spots are streaking, add 0.5-1% triethylamine to the mobile phase and repeat.

  • Goal: Aim for an Rf of 0.25-0.35 for the target compound, with good separation from all major impurities.

Protocol 2: Standard Column Chromatography with Basic Modifier

This protocol outlines the standard procedure for purifying your compound using silica gel with a triethylamine-modified eluent.

  • Column Packing: Securely clamp a glass column vertically. Add your initial, low-polarity mobile phase (e.g., Hexane + 1% Et3N). Slowly pour silica gel slurry into the column, gently tapping the sides to ensure even packing. Add a layer of sand on top to protect the silica bed.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated and the modifier is distributed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Begin eluting the column, starting with the low-polarity mobile phase determined from your TLC analysis.

    • Collect fractions and monitor their contents using TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.

  • Fraction Analysis: Combine the pure fractions containing your target compound, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash during a subsequent liquid-liquid extraction workup.[3]

Data Summary and Visualization

Table 1: Common Normal-Phase Mobile Systems
Solvent SystemRelative PolaritySelectivity CharacteristicsTypical Use Case
Hexane / Ethyl AcetateLow to MediumGood general-purpose system. Ethyl acetate is a hydrogen bond acceptor.Initial screening for moderately polar compounds.[5][13]
Dichloromethane / MethanolMedium to HighProvides strong dipole interactions and hydrogen bonding.For more polar compounds that do not move in Hex/EtOAc.
Hexane / AcetoneLow to MediumAcetone offers different selectivity than ethyl acetate.Alternative to Hex/EtOAc when separation is poor.
Chloroform / MethanolMedium to HighA stronger eluent system, good for polar heterocycles.Use with caution due to the toxicity of chloroform.[2]

Note: All systems can be modified with 0.5-1% triethylamine to improve the chromatography of basic compounds.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Purification Result (e.g., Low Purity, Low Yield) problem_tailing Problem: Peak Tailing / Streaking start->problem_tailing problem_coelution Problem: Co-elution / Poor Resolution start->problem_coelution problem_recovery Problem: Low or No Recovery start->problem_recovery sol_modifier Solution: Add 0.5-1% Triethylamine to Mobile Phase problem_tailing->sol_modifier Cause: Acidic Silica Sites sol_alumina Solution: Switch to Neutral Alumina Stationary Phase problem_tailing->sol_alumina sol_load Solution: Reduce Sample Load on Column problem_tailing->sol_load sol_gradient Solution: Use a Shallower Elution Gradient problem_coelution->sol_gradient Cause: Insufficient Selectivity sol_solvent Solution: Change Mobile Phase Solvent System (e.g., EtOAc -> Acetone) problem_coelution->sol_solvent problem_recovery->sol_modifier Cause: Irreversible Binding problem_recovery->sol_alumina

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Agilent. (n.d.).
  • Moravek, Inc. (2024, December 4).
  • Shinde, V. (2025, February 1).
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds. BenchChem.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Labmate Online. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Mihorianu, M., et al. (2010).
  • TutorChase. (n.d.).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Santai Technologies. (n.d.).
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. American Chemical Society.
  • Royal Society of Chemistry. (n.d.).
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS.
  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.

Sources

Technical Support Center: Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution problems encountered during method development and routine analysis.

The unique chemical properties of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, particularly its polarity and potential for multiple interaction modes, can present significant chromatographic challenges. This resource provides in-depth, experience-based solutions to these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.

Q1: My primary peak for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is broad and tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar, basic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1][2]

  • Causality: The imidazo[1,5-a]pyridine core contains basic nitrogens that can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, leads to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[3][4][5] To minimize silanol interactions, lower the mobile phase pH to around 2.5-3.5 using an acid like formic acid (typically 0.1%).[6][7] At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Column Choice: If pH adjustment is insufficient, consider a column with a different stationary phase. Modern, end-capped columns or those with a hybrid particle technology often have fewer active silanol sites.

    • Sample Overload: Injecting too much sample can lead to peak distortion.[1][8] Try reducing the injection volume or diluting your sample to see if the peak shape improves.

Q2: I have a known impurity that is consistently co-eluting with my main peak. How can I improve the resolution?

A2: Resolving closely eluting compounds requires a systematic approach to manipulating chromatographic selectivity.

  • Causality: Co-elution occurs when two or more compounds have very similar retention times under the current analytical conditions. To separate them, you need to alter the chemical or physical interactions within the chromatographic system to affect each compound differently.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for co-elution.

    • Mobile Phase Optimization:

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.

      • Fine-tune the pH: Small changes in pH can significantly impact the retention of ionizable compounds.[4][5][7] A pH study is highly recommended.

    • Stationary Phase Selectivity:

      • If a C18 column is not providing resolution, consider a stationary phase with a different retention mechanism. A phenyl-hexyl column, for example, can provide pi-pi interactions that may differentiate your analyte from the impurity.

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times.

Q3: My compound has very poor retention on a C18 column, eluting near the void volume. What are my options?

A3: For highly polar compounds like ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, traditional reversed-phase chromatography can be challenging.[9][10][11]

  • Causality: In reversed-phase liquid chromatography (RPLC), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[3] Highly polar compounds have weak interactions and are therefore poorly retained.[9][12]

  • Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent alternative for retaining and separating polar compounds.[9][13][14][15] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[9][12][13][14][15]

    • The retention mechanism in HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10][13]

    • This technique is highly compatible with mass spectrometry as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[10][14]

Q4: I suspect I have isomeric co-elution. How can I confirm this and what are the separation strategies?

A4: Isomeric co-elution, including chiral enantiomers, is a common challenge.

  • Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): If the isomers are structural, they will have the same exact mass. HRMS can confirm that the co-eluting peak corresponds to the expected molecular formula.

    • Tandem MS (MS/MS): Fragmenting the co-eluting peak may reveal different fragmentation patterns for different isomers, although this is not always the case.

  • Separation Strategies:

    • Chromatographic Optimization: Exhaustive method development, as described in Q2, may resolve structural isomers.

    • Chiral Chromatography: If you suspect enantiomeric co-elution, a chiral stationary phase (CSP) is necessary.[16][17][18][19] Polysaccharide-based CSPs are a common starting point for imidazo[1,5-a]pyridine derivatives.[16][17]

Q5: Could my sample preparation be contributing to the co-elution problem?

A5: Absolutely. Improper sample preparation can introduce interfering compounds from the matrix.

  • Causality: If your sample is in a complex matrix (e.g., plasma, tissue homogenate), components of that matrix can co-elute with your analyte, causing ion suppression and inaccurate quantification.

  • Recommendations:

    • Use a Robust Extraction Method: Simple "dilute-and-shoot" methods may not be sufficient for complex samples.[20] Consider more selective techniques like:

      • Liquid-Liquid Extraction (LLE): This can be optimized by adjusting the pH of the aqueous phase to ensure your analyte is in a neutral form for efficient extraction into an organic solvent.[21]

      • Solid-Phase Extraction (SPE): This offers a high degree of selectivity and can effectively remove interfering matrix components.[21]

    • Solvent Matching: Ensure your final sample solvent is compatible with, and preferably weaker than, your initial mobile phase to avoid peak distortion.[1][2][22][23]

Advanced Troubleshooting & Protocols

For particularly challenging separations, more advanced techniques may be required.

Two-Dimensional Liquid Chromatography (2D-LC)

When a single chromatographic separation is insufficient, 2D-LC can provide a significant increase in resolving power.[24][25][26][27]

  • Principle: In 2D-LC, a fraction (or fractions) from the first dimension of separation is transferred to a second column with a different stationary phase for further separation.[24][26] This is particularly effective when the two dimensions are "orthogonal," meaning they separate compounds based on different chemical properties (e.g., hydrophobicity in the first dimension and polarity in the second).[26][27]

  • Application for this Topic: A powerful combination for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and its impurities would be a reversed-phase separation in the first dimension followed by a HILIC separation in the second dimension. This approach would effectively separate compounds based on both their hydrophobic and hydrophilic properties.

Protocol: Generic HILIC Method Development for Polar Basic Compounds
  • Column Selection: Start with a HILIC column with an amide or zwitterionic stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start at 95% B.

    • Hold for 1 minute.

    • Decrease to 50% B over 8 minutes.

    • Hold for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: The ammonium formate provides the necessary ionic strength for good peak shape, and the acidic pH helps to keep the basic analyte protonated.[10] The high initial concentration of acetonitrile ensures retention on the HILIC column.[10]

Data Summary Tables

Table 1: Recommended Starting LC Conditions

ParameterReversed-Phase (RPLC)HILIC
Column C18, 2.1 x 50 mm, 1.8 µmAmide or Zwitterionic, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% to 95% B95% to 50% B
Flow Rate 0.4 mL/min0.4 mL/min
Temperature 40 °C40 °C

Visual Diagrams

G cluster_0 LC Method Development Strategy Start Start RPLC Reversed-Phase (C18) Start->RPLC Initial Attempt Optimize_RPLC Optimize pH, Solvent, Temp RPLC->Optimize_RPLC HILIC HILIC Optimize_HILIC Optimize Buffer, Gradient HILIC->Optimize_HILIC Success Success Optimize_RPLC->Success Resolution Achieved Failure Co-elution Persists Optimize_RPLC->Failure Poor Retention / Resolution Optimize_HILIC->Success Resolution Achieved Advanced Consider 2D-LC or Chiral LC Optimize_HILIC->Advanced Isomeric Co-elution Suspected Failure->HILIC

Caption: Decision tree for LC method development.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2026, March 28). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • Waters Corporation. ACQUITY UPLC Systems w/ 2D LC Technology. [Link]

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Agilent Technologies. pMod – An Advanced Protein Deconvolution Algorithm with Automated Peak Modeling for Charge Deconvolution of Mass Spectrometry Data. [Link]

  • LCGC International. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent Technologies. (2022). Two-dimensional liquid chromatography (2D-LC): A tutorial focusing on best practice. [Link]

  • Phenomenex. (2025, November 5). 2D-Liquid Chromatography: Principles & Uses. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Current Analytical Chemistry. (2023, July 1). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. [Link]

  • LCGC International. Column Selection for Two-dimensional LC×LC. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • LCGC International. (2019, December 10). Advanced Peak Processing to Reduce Efforts in Method Optimization. [Link]

  • Bentham Science. (2023, July 19). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. [Link]

  • PubMed Central. Fast, comprehensive two-dimensional liquid chromatography. [Link]

  • PubMed. (2005, November 25). Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • LCGC International. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Protein Metrics Support. (2023, February 9). Native-MS Deconvolution Advanced Commands. [Link]

  • IMM Instrument Guides. Sample preparation (MS, LC-MS). [Link]

  • PubMed Central. Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes. [Link]

  • Novatia, LLC. Advanced Deconvolution Options. [Link]

  • ResearchGate. Method development approaches for small-molecule analytes. [Link]

  • JACS Au. (2025, September 11). Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. [Link]

  • PubMed Central. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Technical Support Center: Optimizing the Esterification of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation during the critical esterification step. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis for higher purity and yield.

The imidazo[1,5-a]pyridine scaffold is a privileged heterocycle found in numerous pharmacologically active agents.[1] Ensuring the clean and efficient synthesis of its derivatives is paramount. This guide addresses the most common issues encountered during the conversion of the parent carboxylic acid to its ethyl ester, moving beyond standard protocols to offer field-proven troubleshooting advice.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While robust, this equilibrium-driven process presents several challenges, especially with a sensitive heterocyclic substrate like imidazo[1,5-a]pyridine-3-carboxylic acid. The reaction is reversible, and forcing it to completion often requires conditions that can promote side reactions.[3][4]

The primary challenges stem from three main areas:

  • Equilibrium Limitations: The reaction produces water, which can hydrolyze the ester product, preventing the reaction from reaching completion.[4]

  • Thermal & Acidic Instability: The imidazo[1,5-a]pyridine core can be sensitive to the strong acids and high temperatures often used in Fischer esterification, potentially leading to degradation.[5]

  • Substrate-Specific Side Reactions: Heterocyclic carboxylic acids can undergo undesirable reactions like decarboxylation under harsh conditions.[6]

Start Imidazo[1,5-a]pyridine- 3-carboxylic Acid + EtOH Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Catalyst (e.g., H2SO4, p-TsOH) Decarboxylation Decarboxylation (Loss of CO2) Start->Decarboxylation High Temp. Attack Nucleophilic Attack by EtOH Protonation->Attack Degradation Ring Opening/ Degradation Protonation->Degradation Strong Acid/ High Temp. Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of H2O Tetrahedral->Elimination Proton Transfer Product Desired Ester Product Elimination->Product Hydrolysis Ester Hydrolysis (Reverse Reaction) Product->Hydrolysis Excess H2O Hydrolysis->Tetrahedral

Caption: Fischer esterification pathway and common side reactions.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is slow and incomplete, with a significant amount of starting acid remaining even after prolonged heating. What should I do?

A1: This is a classic sign of equilibrium limitation. The Fischer esterification is a reversible reaction, and the presence of the water byproduct slows down and eventually halts the forward reaction.

  • Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product, you must either increase the concentration of a reactant or remove a product.[3]

  • Solution 1 (Excess Reagent): The simplest strategy is to use the alcohol (ethanol) as the reaction solvent. Using a large excess of ethanol dramatically shifts the equilibrium toward the ester.[4] This is often sufficient for driving the reaction to completion.

  • Solution 2 (Water Removal): If using excess ethanol is not practical or effective, active water removal is the next best step.

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). As the mixture refluxes, the water is collected in the side arm, physically removing it from the reaction.[2]

    • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water as it is formed. This is a simpler setup than a Dean-Stark apparatus.

StrategyCatalystTemperatureTypical Outcome
Standard H₂SO₄ (cat.)Reflux (80°C)~65% conversion at equilibrium
Excess EtOH H₂SO₄ (cat.)Reflux (80°C)>95% conversion
Water Removal p-TsOH (cat.)Reflux (Toluene)>95% conversion

Q2: I'm observing a major byproduct that is less polar than my desired ester and lacks the carboxylate signal in the IR spectrum. What could it be?

A2: This analytical signature strongly suggests you are forming the decarboxylated byproduct, 5H,6H,7H,8H-imidazo[1,5-a]pyridine.

  • Causality: Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, a reaction often facilitated by an acidic environment.[6] The fused ring system can stabilize the intermediate formed after the loss of CO₂.

  • Solution: The primary solution is to reduce the thermal stress on the molecule.

    • Lower Reaction Temperature: Avoid unnecessarily high temperatures. If using toluene for water removal, for example, the reflux temperature (~110°C) might be too high.

    • Switch to a Milder Method: If lowering the temperature stalls the reaction, you must abandon the Fischer esterification. A milder, non-thermal activation method is required. We strongly recommend using a peptide coupling reagent, which operates efficiently at room temperature (see Protocol 2).

Q3: My reaction mixture turns dark, and TLC analysis shows a complex mixture of new, often polar, spots in addition to my starting material and product. What is happening?

A3: This is indicative of substrate degradation, likely due to the acid sensitivity of the imidazo[1,5-a]pyridine nucleus.

  • Causality: The nitrogen atoms in the imidazole and pyridine rings are basic and can be protonated by strong acids like sulfuric acid. This can make the ring system electron-deficient and susceptible to nucleophilic attack or complex rearrangements, sometimes referred to as Dimroth-type rearrangements or ring-opening under harsh acidic conditions.[5]

  • Solutions:

    • Use a Milder Acid Catalyst: Switch from sulfuric acid (H₂SO₄) to a less aggressive Brønsted acid like p-toluenesulfonic acid (p-TsOH).[7] While still acidic, p-TsOH is often better tolerated by sensitive substrates.

    • Employ a Lewis Acid Catalyst: Certain Lewis acids, such as hafnium(IV) or zirconium(IV) salts, can catalyze esterification under milder conditions than strong Brønsted acids.[2]

    • Avoid Acid Entirely: The most robust solution for acid-sensitive substrates is to use a completely different esterification strategy that operates under neutral or basic conditions. Methods involving coupling reagents or alkylation are ideal (see Protocol 2).

Section 3: Recommended Protocols for High-Purity Esterification

Based on the troubleshooting guide, we present two validated protocols. A decision workflow is provided to help you select the appropriate method.

Start Start: Esterification of Imidazo[1,5-a]pyridine-3-COOH CheckDegradation Run a small-scale test reaction. Observe for darkening or multiple byproducts on TLC. Start->CheckDegradation NoDegradation Reaction is clean but slow/ incomplete. CheckDegradation->NoDegradation No Degradation Significant degradation/ darkening observed. CheckDegradation->Degradation Yes Protocol1 USE PROTOCOL 1: Optimized Fischer Esterification (Excess EtOH, p-TsOH) NoDegradation->Protocol1 Protocol2 USE PROTOCOL 2: Coupling Reagent Method (EDC/DMAP, Room Temp) Degradation->Protocol2

Caption: Workflow for selecting the optimal esterification protocol.

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is suitable for substrates that can tolerate mild acidic conditions and is optimized to overcome equilibrium limitations without excessive heat.

Materials:

  • 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent, ~0.1 M concentration)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting carboxylic acid (1.0 eq).

  • Add anhydrous ethanol to achieve a concentration of approximately 0.1 M.

  • Add p-TsOH·H₂O (0.1 eq).

  • Heat the mixture to a gentle reflux (~80°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). If the reaction stalls, an additional portion of p-TsOH (0.1 eq) can be added.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench the acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Mild Esterification via Coupling Reagent (EDC/DMAP)

This is the recommended method for acid-sensitive substrates or when thermal decarboxylation is an issue. It proceeds under neutral conditions at room temperature, minimizing degradation.[8][9]

Materials:

  • 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Ethanol (1.5 - 2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethanol (1.5 eq) and DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the urea byproduct and excess reagents.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Characterization of Common Byproducts

Identifying byproducts is crucial for effective troubleshooting. This table provides key analytical data for the most common impurities.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR SignatureMS (ESI+) [M+H]⁺
Starting Material Imidazo[1,5-a]pyridine-3-carboxylic acid178.17Broad singlet for -COOH proton (>10 ppm).179.06
Desired Product Ethyl imidazo[1,5-a]pyridine-3-carboxylate206.23Quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H) for ethyl group.207.12
Decarboxylated Byproduct 5H,6H,7H,8H-imidazo[1,5-a]pyridine134.18Absence of carboxylate/ester signals. A new aromatic proton signal may appear in the imidazole ring region.135.10
References
  • M. E. T. H. U. S. Kumar, K. A. Kumar, P. S. S. Prasad, P. S. N. Reddy, "N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Ca," Angewandte Chemie International Edition, vol. 60, no. 36, pp. 19631-19636, 2021. [Online]. Available: [Link]

  • "N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading," PubMed, 2021. [Online]. Available: [Link]

  • A. V. Chernenko, D. V. Dudenko, S. V. Shishkina, O. V. Shishkin, V. A. Chebanov, "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives," Chemistry of Heterocyclic Compounds, vol. 57, no. 5, pp. 554-559, 2021. [Online]. Available: [Link]

  • "Method for esterifying hindered carboxylic acids," Google Patents, EP0331280A1. [Online].
  • Y. Koshikari, "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry," Hokkaido University, 2013. [Online]. Available: [Link]

  • P. S. Koranne, T.-Y. Chen, C.-W. Li, C.-C. Wang, J.-J. Wang, "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction," ACS Organic & Inorganic Au, 2024. [Online]. Available: [Link]

  • A. De Nino, L. Maiuolo, B. Olivito, V. Scarcella, A. Procopio, "Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids," MDPI, 2024. [Online]. Available: [Link]

  • "Acid to Ester - Common Conditions," Organic Chemistry Data. [Online]. Available: [Link]

  • Y. Peng, C. Feng, Z. Wang, K. Xu, "Exploring the ring-opening reactions of imidazo[1,5-a]quinolines for the synthesis of imides under photochemical conditions," Organic & Biomolecular Chemistry, 2019. [Online]. Available: [Link]

  • "Fischer Esterification," Chemistry Steps. [Online]. Available: [Link]

  • "Fischer Esterification," Organic Chemistry Portal. [Online]. Available: [Link]

  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry, 2022. [Online]. Available: [Link]

  • S. K. Guchhait, P. S. Mainkar, "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles," Organic & Biomolecular Chemistry, 2019. [Online]. Available: [Link]

  • S. S. Kotha, E. S. Kumar, "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)," ACS Omega, 2024. [Online]. Available: [Link]

  • S. K. Sharma, S. K. Singh, A. K. Sharma, P. K. Sharma, "Current Developments in Esterification Reaction: A Review on Process and Parameters," Journal of Catalysts, 2021. [Online]. Available: [Link]

  • "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents," PMC. [Online]. Available: [Link]

  • "ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride," Chemical Substance Information. [Online]. Available: [Link]

  • "Synthesis of imidazo[1,5‐a]pyridines via decarboxylation followed by transannulation reaction," ResearchGate. [Online]. Available: [Link]

  • "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," PMC. [Online]. Available: [Link]

  • "(2-Phenoxy)ethyl imidazo[1, 2-a]pyridine-3-carboxamides containing various amine moieties: Design, synthesis and antitubercular activity," ScienceDirect. [Online]. Available: [Link]

  • Y. Peng, C. Feng, Z. Wang, K. Xu, "Exploring the ring-opening reactions of imidazo[1,5-a]quinolines for the synthesis of imides under photochemical conditions," Semantic Scholar, 2019. [Online]. Available: [Link]

  • H. Fujioka, Y. Kita, "Recent Advances in the Synthesis of Carboxylic Acid Esters," IntechOpen, 2018. [Online]. Available: [Link]

  • "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination," RSC Publishing, 2016. [Online]. Available: [Link]

  • "Pd-Catalyzed Aerobic C–H Carbonylative Esterification of Imidazo[1,2-a]pyridines with Alcohols as the Carbonyl Source," ACS Publications, 2025. [Online]. Available: [Link]

  • "Pyridoimidazole compounds and preparation method thereof," Google Patents, CN103788086A. [Online].
  • "Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties," JLUpub. [Online]. Available: [Link]

  • "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," MDPI. [Online]. Available: [Link]

  • "Decarboxylation method of heterocyclic carboxylic acid compounds," Google Patents, CN101885686A. [Online].
  • "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant," Organic Chemistry Portal. [Online]. Available: [Link]

  • "Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate," PMC. [Online]. Available: [Link]

  • "ethyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride," Chemical Substance Information. [Online]. Available: [Link]

  • "Imidazo[1,5-a]pyridine-3-carboxylic acid," PubChemLite. [Online]. Available: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug discovery, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide will offer a comparative analysis, contrasting the expected chemical shifts with those of its aromatic analogue, ethyl imidazo[1,5-a]pyridine-3-carboxylate. This approach will provide valuable insights into the influence of the saturated piperidine ring on the electronic environment of the fused heterocyclic system.

The Significance of NMR in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular framework. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy of nearby functional groups. Therefore, a thorough analysis of the NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the heterocyclic system is provided in the accompanying molecular structure diagram.

Molecular Structure and Numbering

(Note: As I am a language model, I am unable to generate an image of the molecular structure. A placeholder is used in the DOT script above. Please replace the placeholder with an actual image of the molecular structure of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate with conventional atom numbering for clarity.)

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1~7.5 - 7.8s-
H-5~4.0 - 4.3t~6-7
H-6~1.8 - 2.0m-
H-7~1.7 - 1.9m-
H-8~2.8 - 3.1t~6-7
-OCH₂CH₃~4.2 - 4.4q~7
-OCH₂CH₃~1.3 - 1.5t~7

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
C-1~120 - 125
C-3~135 - 140
C-5~45 - 50
C-6~20 - 25
C-7~20 - 25
C-8~40 - 45
C-8a~125 - 130
C=O~160 - 165
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16

Comparative Analysis with Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

To understand the impact of the saturated piperidine ring, it is instructive to compare the predicted chemical shifts with the experimental data for the aromatic analogue, ethyl imidazo[1,5-a]pyridine-3-carboxylate.

Table 3: Experimental NMR Data for Ethyl Imidazo[1,5-a]pyridine-3-carboxylate

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~8.0~122
5~8.5~130
6~7.0~115
7~7.5~128
8~8.2~118
8a-~138
3-~132
C=O-~163
-OCH₂CH₃~4.4~61
-OCH₂CH₃~1.4~14

Note: The experimental values are approximate and can vary depending on the solvent and other experimental conditions.

Analysis of the Saturated Ring (Positions 5, 6, 7, and 8)

The most significant differences in the NMR spectra between the two compounds will be observed in the signals corresponding to the reduced pyridine ring.

  • ¹H NMR: In the aromatic analogue, the protons H-5, H-6, H-7, and H-8 are in the aromatic region (downfield, typically > 7.0 ppm). In contrast, for the tetrahydro derivative, these protons are in the aliphatic region (upfield). The protons on C-5 and C-8, being adjacent to the nitrogen atom, are expected to be the most deshielded among the aliphatic protons and will likely appear as triplets due to coupling with the adjacent CH₂ groups. The protons on C-6 and C-7 will be in a more shielded environment and are expected to appear as a complex multiplet.

  • ¹³C NMR: Similarly, the carbon atoms of the saturated ring (C-5, C-6, C-7, and C-8) will experience a significant upfield shift compared to their sp² hybridized counterparts in the aromatic system. The carbons C-5 and C-8, being directly attached to the nitrogen, will be at a lower field compared to C-6 and C-7.

Influence on the Imidazole Ring (Positions 1 and 3)

The saturation of the pyridine ring is expected to have a less pronounced, but still noticeable, effect on the chemical shifts of the imidazole portion of the molecule.

  • ¹H NMR: The proton H-1 in the tetrahydro derivative is expected to be slightly shielded (shifted upfield) compared to the aromatic analogue. This is due to the loss of the ring current from the adjacent aromatic pyridine ring.

  • ¹³C NMR: The carbon atoms of the imidazole ring (C-1, C-3, and C-8a) will also experience a slight upfield shift due to the change in the electronic nature of the fused ring system.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate using NMR spectroscopy.

Caption: A flowchart illustrating the key stages in the synthesis, NMR analysis, and structural confirmation of a novel chemical entity.

Conclusion

This guide has provided a detailed comparative analysis of the ¹H and ¹³C NMR chemical shifts for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate. By contrasting the predicted values with the experimental data of its aromatic analogue, we have highlighted the significant influence of the saturated piperidine ring on the spectroscopic properties of the molecule. The provided experimental protocol and workflow diagram offer a practical framework for researchers working on the synthesis and characterization of similar heterocyclic systems. A thorough understanding and application of these NMR techniques are essential for the unambiguous structural verification of novel compounds in the field of medicinal chemistry and drug development.

A Comparative Guide to Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and Other Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, a representative of the imidazo[1,5-a]pyridine class, against other notable imidazopyridine derivatives. We will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by available experimental data, to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to Imidazopyridines: A Scaffold of Diverse Activity

Imidazopyridines are bicyclic heteroaromatic compounds containing a pyridine ring fused to an imidazole ring. The position of the nitrogen atom in the pyridine ring and the fusion pattern gives rise to several isomers, with imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines being the most extensively studied.[1] These scaffolds have demonstrated a remarkable range of pharmacological properties, including anticancer, antifungal, antiviral, antitubercular, and kinase inhibitory activities.[2][3][4][5]

The partially saturated tetrahydroimidazo[1,5-a]pyridine core of our target molecule, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, offers a three-dimensional structure that can be advantageous for specific receptor interactions compared to its planar aromatic counterparts.

Synthesis Strategies for Imidazopyridine Scaffolds

The synthesis of the imidazopyridine core is a well-established area of organic chemistry, with various methods available for the construction of different isomers.

Synthesis of Imidazo[1,5-a]pyridines

A common and efficient method for the synthesis of imidazo[1,5-a]pyridines involves the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines.[6] This transition-metal-free approach offers a straightforward, one-pot synthesis with operational simplicity.[6]

Conceptual Synthetic Workflow for Imidazo[1,5-a]pyridines:

A 2-Pyridyl Ketone E Oxidative Annulation A->E B Alkylamine B->E C Iodine (I2) C->E Mediator D Sodium Acetate (NaOAc) D->E Base F Imidazo[1,5-a]pyridine E->F

Caption: General workflow for the synthesis of imidazo[1,5-a]pyridines.

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone. This versatile method allows for the introduction of a wide variety of substituents on both the imidazole and pyridine rings.

Comparative Biological Activities

While direct comparative studies of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate against a broad panel of other imidazopyridine derivatives are limited in the public domain, we can infer its potential and compare it to the known activities of structurally related compounds.

Antifungal Activity

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have shown promising antifungal activity. For instance, certain benzylidene hydrazide derivatives of this scaffold have exhibited potent and selective inhibition of various Candida species. This suggests that the saturated pyridine ring in the tetrahydroimidazo framework could be a key feature for antifungal efficacy. While the specific antifungal activity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is not widely reported, its structural similarity to active tetrahydroimidazo[1,2-a]pyridines warrants further investigation in this area.

Anticancer Activity

The imidazopyridine scaffold is a well-known pharmacophore in the development of anticancer agents.[3][7] Various imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[3] Similarly, some bis(1-imidazo[1,5-a]pyridyl)arylmethanes have demonstrated high cytotoxicity toward human cancer cell lines, including lung, liver, and breast cancer.[8] The mechanism of action for many of these compounds involves the inhibition of key cellular targets like protein kinases.[3]

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents with potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains.[4] Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamides, which share a similar three-dimensional structure with imidazo[1,2-a]pyridines, have also shown excellent in vitro inhibitory activities against drug-sensitive and drug-resistant Mtb strains.[9][10] This highlights the potential of the broader imidazopyridine and related azine-fused imidazole scaffolds in combating tuberculosis.

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro counterparts have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African trypanosomiasis and malaria, respectively.[5] The saturated pyridine ring in the tetrahydro derivatives appears to be well-tolerated and can lead to potent antiprotozoal agents.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazopyridine derivatives is highly dependent on the substitution pattern on both the imidazole and pyridine rings.

  • For Antifungal Activity: In the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine series, the nature of the substituent on the benzylidene hydrazide moiety plays a crucial role in determining the antifungal potency.

  • For Anticancer Activity: The presence of specific substituents at the C2 and C7 positions of the imidazo[1,2-a]pyridine ring has been shown to be important for kinase inhibitory activity.[11] For bis(1-imidazo[1,5-a]pyridyl)arylmethanes, the nature of the arylmethylene linker influences their cytotoxic potential.[8]

  • For Antitubercular Activity: In the imidazo[1,2-a]pyridine-3-carboxamide series, the substituents on the amide nitrogen are critical for potent activity against M. tuberculosis.[4]

  • For Antiprotozoal Activity: The dicationic nature of these compounds is essential for their activity, with the distance and geometry between the two cationic centers influencing their DNA binding and subsequent antiprotozoal effects.[5]

Logical Relationship of Imidazopyridine Isomers and their Activities:

cluster_0 Imidazopyridine Core Structures cluster_1 Reported Biological Activities A Imidazo[1,5-a]pyridine E Anticancer A->E B Imidazo[1,2-a]pyridine B->E G Antitubercular B->G C Tetrahydroimidazo[1,5-a]pyridine (e.g., Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate) C->E Potential F Antifungal C->F Potential D Tetrahydroimidazo[1,2-a]pyridine D->F H Antiprotozoal D->H

Caption: Relationship between imidazopyridine scaffolds and their observed biological activities.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate and other derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Anticancer Screening:

A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Imidazopyridine Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: A typical workflow for evaluating the in vitro anticancer activity of imidazopyridine derivatives.

Data Summary

The following table summarizes the types of biological activities reported for different classes of imidazopyridine derivatives. It is important to note that the specific activity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate requires further experimental validation.

Imidazopyridine ScaffoldReported Biological ActivitiesKey Structural Features for Activity
Imidazo[1,5-a]pyridine Anticancer[8]Bis-imidazole structure, nature of aryl linker[8]
Imidazo[1,2-a]pyridine Anticancer[3], Antitubercular[4], Antiprotozoal[5]Substituents at C2, C3, and C7 positions[4][11]
Tetrahydroimidazo[1,2-a]pyridine Antifungal, Antiprotozoal[5]Saturated pyridine ring, specific side chains
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate (Potential for various activities based on scaffold)Tetrahydropyridine ring, ethyl carboxylate at C3

Conclusion and Future Directions

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate belongs to the promising class of imidazopyridine compounds. While its specific biological profile is yet to be extensively documented, the broader family of imidazopyridines, including its saturated and aromatic congeners, exhibits a wide array of significant biological activities. The existing literature strongly suggests that the imidazo[1,5-a]pyridine scaffold is a valuable starting point for the design of novel therapeutic agents.

Future research should focus on the direct comparative evaluation of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate against other well-characterized imidazopyridine derivatives in a panel of standardized biological assays. Elucidating its mechanism of action and determining its pharmacokinetic profile will be crucial steps in assessing its true therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation imidazopyridine-based drugs.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381395/
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3093608/
  • Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate. Guidechem. Available at: https://www.guidechem.com/product-2091496-57-8.html
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-5678-tetrahydroimidazo-12-a-pyrazines-F-Reagents-and-conditions-a_fig2_233934339
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). edGCC. Available at: https://edgccjournal.org/1871-5265/article/view/645762
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23810810/
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2354714
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/27/1/321
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4499832/
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: https://www.mdpi.com/1420-3049/28/1/34
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/29/14/3201
  • Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25448375/
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3117668/
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available at: https://www.researchgate.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01501e
  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15214777/
  • Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate. EvitaChem. Available at: https://www.evitachem.com/product/evt-13103330
  • Ethyl 5,6,7,8-tetrahydroiMidazo[1,5-a]pyridine-5-carboxylate. NextSDS. Available at: https://www.nextsds.com/chemical/873785-71-8
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26191372/
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. MDPI. Available at: https://www.mdpi.com/1422-0067/22/23/12711
  • Ethyl 5-methyl-7-(1,3-diaryl-1H-pyrazolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate hybrids: Synthesis, biological, molecular docking, and ADME studies. ResearchGate. Available at: https://www.researchgate.net/publication/377759902_Ethyl_5-methyl-7-13-diaryl-1H-pyrazolyl-47-dihydrotetrazolo15-apyrimidine-6-carboxylate_hybrids_Synthesis_biological_molecular_docking_and_ADME_studies
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904323/

Sources

High-Resolution Mass Spectrometry Profiling of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate: A Q-TOF vs. Orbitrap Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal high-resolution mass spectrometry (HRMS) platform for the structural elucidation of novel pharmacophores. Imidazo[1,5-a]pyridine derivatives, particularly their partially saturated 5,6,7,8-tetrahydro analogs, are highly privileged scaffolds in modern medicinal chemistry, serving as potent intermediates for targets such as IDO1 and aromatase[1].

This guide provides an objective, data-driven comparison of fragmentation profiling for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate ( C10​H14​N2​O2​ ) using Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap mass spectrometry platforms. Rather than merely listing operational steps, we will explore the mechanistic causality behind gas-phase fragmentation and establish a self-validating protocol to ensure absolute data trustworthiness.

Mechanistic Insights: Gas-Phase Fragmentation Pathways

Before evaluating instrumental performance, we must understand the intrinsic gas-phase chemistry of the analyte. The protonated molecular ion [M+H]+ at m/z 195.1128 undergoes predictable, energy-dependent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Low Collision Energy (10–20 eV): The primary cleavage is localized at the labile ethyl ester moiety. The loss of ethylene ( −C2​H4​ , 28.0313 Da) via a McLafferty-type rearrangement yields the corresponding carboxylic acid at m/z 167.0815. Alternatively, the loss of ethanol ( −C2​H5​OH , 46.0419 Da) generates a highly reactive acylium ion at m/z 149.0709.

  • High Collision Energy (30–50 eV): The secondary fragments undergo decarboxylation ( −CO2​ , 43.9898 Da) to yield the intact 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core at m/z 123.0917. Further ramping of the collision energy induces the retro-cleavage of the saturated piperidine ring, typically via the loss of C4​H8​ (56.0626 Da), leaving the highly stable imidazole cation at m/z 67.0291.

Fragmentation M [M+H]+ m/z 195.1128 C10H15N2O2+ F1 Loss of C2H4 (-28.03 Da) m/z 167.0815 Carboxylic Acid M->F1 Low CE (10-20 eV) F2 Loss of EtOH (-46.04 Da) m/z 149.0709 Acylium Ion M->F2 Low CE (10-20 eV) F3 Loss of CO2 (-43.99 Da) m/z 123.0917 Tetrahydroimidazo-pyridine F1->F3 Medium CE (30 eV) F4 Piperidine Ring Cleavage m/z 67.0291 Imidazole Cation F3->F4 High CE (40-50 eV)

MS/MS Fragmentation logic tree for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Platform Comparison: HR-Q-TOF vs. Orbitrap

While both platforms offer high-resolution accurate mass (HRAM) capabilities, their underlying physics dictate distinct advantages for small molecule structural elucidation[2]. Orbitraps utilize Fourier Transform (FT) to convert image currents into mass spectra, achieving ultra-high resolution but suffering from slower scan rates and limited intra-scan dynamic range due to space-charge effects in the C-trap[3]. Conversely, Q-TOF instruments provide superior scan speeds and preserve isotopic fidelity, which is paramount when confirming the empirical formula of novel fragments.

Table 1: Q-TOF vs Orbitrap Performance Metrics for Small Molecule Profiling
Performance MetricHR-Q-TOF (e.g., Agilent 6546 / Waters Xevo)Orbitrap (e.g., Thermo Q Exactive)
Mass Resolution (FWHM) 60,000 – 80,000140,000 – 500,000
Mass Accuracy < 1 ppm (requires continuous lock-mass)< 1 ppm (robust internal calibration)
Scan Speed (MS/MS) Up to 100 Hz12 – 40 Hz (inversely proportional to resolution)
Isotopic Fidelity Excellent (Minimal distortion)Moderate (Susceptible to space-charge effects)
Dynamic Range 5 logs3–4 logs (Intra-scan limitation)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, any analytical protocol must be self-validating. The following LC-MS/MS methodology incorporates a System Suitability Test (SST) to dynamically validate mass accuracy and rule out carryover before data acquisition.

Step 1: Sample Preparation & Internal Calibration
  • Causality: Uncorrected mass drift can invalidate empirical formula generation, leading to false structural assignments.

  • Action: Prepare a 100 ng/mL solution of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike the sample with 10 ng/mL of Leucine Enkephalin ( [M+H]+ 556.2766) to act as a continuous lock-mass (for Q-TOF) or an internal calibrant.

Step 2: Chromatographic Separation & SST Validation
  • Causality: Matrix diversion and the elimination of isomeric interferences are required to obtain clean MS/MS spectra.

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min. Self-Validation Check: A blank injection (solvent only + lock-mass) must precede the sample to confirm a baseline signal-to-noise ratio >10:1 at the expected retention time, proving zero carryover.

Step 3: MS/MS Acquisition (Dynamic Energy Ramping)
  • Causality: Capturing both the fragile ester cleavages (low energy) and the robust piperidine ring fragmentations (high energy) in a single run requires a dynamic collision energy approach.

  • Action (Q-TOF): Operate in Data-Dependent Acquisition (DDA) mode. Set the MS1 scan rate to 5 Hz and MS2 to 10 Hz to maximize duty cycle. Apply a continuous collision energy (CE) ramp of 15–45 eV.

  • Action (Orbitrap): Operate in Parallel Reaction Monitoring (PRM) mode. Set resolution to 70,000 for MS1 and 17,500 for MS2 (sacrificing resolution to maintain adequate scan speed across the LC peak). Use stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

Workflow SST Self-Validating SST Blank + Lock-Mass Spike LC UHPLC Separation (C18, 5-95% ACN) SST->LC Validated Injection QTOF HR-Q-TOF MS/MS Fast Scan (10 Hz) CE Ramp: 15-45 eV LC->QTOF Split Flow Orbi Orbitrap MS/MS High Res (17.5k MS2) Stepped NCE: 20/30/40 LC->Orbi Split Flow Data Data Interpretation Isotopic Fidelity vs. Mass Accuracy QTOF->Data Formula Generation Orbi->Data Isobaric Resolution

Self-validating LC-MS/MS workflow comparing Q-TOF and Orbitrap acquisition strategies.

Data Interpretation: Expected vs. Observed Fragmentation

When executing the protocol above, both platforms will successfully identify the core fragmentation pathways, but their specific strengths dictate their utility.

Table 2: Exact Mass and Theoretical Fragments
Ion TypeFormulaTheoretical m/zDominant Platform AdvantageMechanistic Causality
Precursor [M+H]+ C10​H15​N2​O2+​ 195.1128BothProtonation of the basic imidazole nitrogen
Fragment 1 ( −C2​H4​ ) C8​H11​N2​O2+​ 167.0815BothLow CE ester cleavage (McLafferty-type rearrangement)
Fragment 2 ( −EtOH ) C8​H9​N2​O+ 149.0709BothLow CE ester cleavage (Acylium ion formation)
Fragment 3 ( −CO2​ ) C7​H11​N2+​ 123.0917Q-TOF (Fast scan)Medium CE decarboxylation of Fragment 1
Fragment 4 ( −C4​H8​ ) C3​H3​N2+​ 67.0291Orbitrap (High Res)High CE piperidine ring retro-cleavage

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition ACS Publications (Journal of Medicinal Chemistry) 1

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog 3

  • TOF vs. Orbitrap for Intact Protein Structural Insights LabRulez LCMS 2

Sources

validating the purity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate using qNMR

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to High-Fidelity Purity Assessment: Validating Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate using qNMR

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. For researchers, scientists, and drug development professionals, selecting an analytical technique that is not only precise and accurate but also robust and reliable is a critical decision. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. As we will explore, qNMR is emerging as a powerful primary analytical method, offering distinct advantages in terms of direct quantification without the need for identical reference standards for every impurity.[1][2]

The Principle of qNMR: A Foundation of Stoichiometric Integrity

At its core, quantitative NMR (qNMR) leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4][5] This intrinsic relationship allows for the direct and accurate quantification of a substance by co-dissolving a known amount of a certified internal standard with the analyte and comparing the integral of a specific resonance from the analyte to that of the standard.[6][7] This "universal" response for each proton eliminates the need for relative response factors, a common requirement in chromatographic techniques.[6]

The purity (P) of the analyte can be calculated using the following equation:

P = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • a = analyte

  • std = internal standard

A Comparative Overview: qNMR vs. Chromatographic Techniques

While HPLC and GC are workhorse techniques in pharmaceutical analysis, renowned for their separatory power, they are not without limitations.[2][8] The following table provides a comparative overview of these methods.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[3][4]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification using a certified internal standard without the need for a calibration curve for each component.[9]Relative quantification based on peak area, typically requiring a calibration curve with a reference standard for each analyte.Relative quantification based on peak area, requiring a calibration curve with a reference standard for each analyte.
Reference Standards Requires a single, high-purity, certified internal standard.[6][10]Requires a well-characterized reference standard for the main component and ideally for all expected impurities.Requires a well-characterized reference standard for the main component and ideally for all expected impurities.
Selectivity High, based on the unique chemical environment of each nucleus. Can resolve structurally similar compounds.[6]High, based on the differential interaction with the stationary phase.High, particularly for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a deuterated solvent with the internal standard.[11]Often requires mobile phase preparation, filtration, and sometimes derivatization.May require derivatization for non-volatile compounds.
Analysis Time Relatively fast, typically 5-15 minutes per sample.Can be longer, depending on the chromatographic method.Generally faster than HPLC for suitable analytes.
Structural Information Provides detailed structural information about the analyte and any impurities.[11]Provides retention time, which is not a unique identifier.Provides retention time.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[9]Destructive.Destructive.

Experimental Protocol: Purity Determination of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate by ¹H-qNMR

This section outlines a detailed, step-by-step methodology for determining the purity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate using ¹H-qNMR.

Selection of the Internal Standard

The choice of an appropriate internal standard is critical for accurate and reproducible qNMR results.[10][12] The ideal standard should:

  • Be of high, certified purity (≥99.9%).[10]

  • Be chemically stable and non-reactive with the analyte or solvent.[10][12]

  • Possess a simple NMR spectrum with sharp signals, preferably singlets, that do not overlap with any analyte or solvent signals.[10][12][13]

  • Be soluble in the chosen deuterated solvent.[10][14]

For this analysis, Maleic acid is a suitable internal standard. It is highly pure, stable, and exhibits a sharp singlet in a region of the ¹H NMR spectrum that is typically free from signals of the target analyte.

Sample Preparation

Precision in sample and standard weighing is crucial for accurate quantification.

  • Accurately weigh approximately 10 mg of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5 mg of the certified internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

To ensure quantitative accuracy, specific NMR acquisition parameters must be carefully optimized.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all protons.[4]

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of all protons between scans.[12] An inversion-recovery experiment should be performed to determine the T₁ values.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

  • Acquisition Time (aq): A long acquisition time is necessary to ensure high digital resolution.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard. For ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, a signal from the ethyl group (e.g., the triplet of the CH₃) or a proton on the imidazopyridine ring could be chosen, provided it does not overlap with other signals. For maleic acid, the singlet corresponding to its two olefinic protons will be used.

  • Calculate the purity using the formula provided earlier.

Visualizing the Workflow and Comparison

The following diagrams illustrate the qNMR experimental workflow and a logical comparison of the analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer t1_exp Determine T1 relaxation times transfer->t1_exp setup_params Set quantitative parameters (d1, ns, 90° pulse) t1_exp->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline integration Integrate signals baseline->integration calculation Calculate purity integration->calculation

Caption: Experimental workflow for purity determination by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_chrom Chromatography Purity_Analysis Purity Analysis Method qnmr Direct Quantification (Primary Method) Purity_Analysis->qnmr hplc HPLC Purity_Analysis->hplc gc GC Purity_Analysis->gc qnmr_adv Advantages: - No response factor needed - Non-destructive - Structural information qnmr->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity than chromatography - Potential for signal overlap qnmr->qnmr_dis chrom_adv Advantages: - Excellent separation - High sensitivity hplc->chrom_adv chrom_dis Disadvantages: - Requires reference standards for all components - Destructive - No structural information hplc->chrom_dis gc->chrom_adv gc->chrom_dis

Caption: Logical comparison of qNMR and chromatographic techniques.

Quantitative Data Summary

The following table presents hypothetical data comparing the purity of a single batch of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate as determined by qNMR, HPLC, and GC.

Analytical MethodPurity (%)Standard Deviation (n=3)Key Observations
¹H-qNMR 99.20.15Direct measurement against a certified internal standard. The result is traceable to SI units.
HPLC (UV detection) 99.10.20Purity is calculated as area percent, assuming all impurities have the same response factor as the main component.
GC (FID detection) 98.90.25Purity is calculated as area percent. May not detect non-volatile impurities.

The data illustrates the high degree of agreement between the orthogonal methods, which strengthens the confidence in the purity assessment.[2] The slightly lower value obtained by GC could be attributed to the presence of non-volatile impurities that are not detected by this technique.

Conclusion: The Power of an Orthogonal Approach

For the rigorous purity validation of pharmaceutical compounds like ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, qNMR offers a powerful, direct, and non-destructive method of analysis.[9][15] Its foundation in the direct proportionality between signal intensity and the number of nuclei provides a high level of confidence and traceability.[4][16] While HPLC and GC remain invaluable for their separatory capabilities, particularly in identifying and quantifying trace impurities, qNMR serves as an excellent primary method for absolute purity determination.[2] By employing an orthogonal approach—using both qNMR and a chromatographic technique—researchers and drug development professionals can achieve a comprehensive and highly reliable characterization of their compounds, ensuring the quality and integrity of their materials.[2]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). (n.d.). University of Illinois Chicago.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Validation of a Generic qHNMR Method for Natural Products Analysis. (n.d.). PMC.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (n.d.). PMC.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025, December 29). ResolveMass Laboratories Inc.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (n.d.). J-Stage.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • High-Performance Quantitative H-1 NMR. (n.d.). Sigma-Aldrich.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Pure Chemical Corporation.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • NMR General Chapters and Best Practices for Compliance (Classroom). (n.d.). USP.
  • Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. (n.d.). PANIC.
  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (n.d.). ResearchGate.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Die Pharmazie.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (n.d.). Benchchem.
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... (n.d.). ResearchGate.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • qNMR. (n.d.). BIPM.
  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of its Predicted FTIR Spectrum and Comparison with Orthogonal Analytical Methods

Introduction

As Senior Application Scientists, we often encounter the challenge of characterizing novel compounds. This guide provides a comprehensive, first-principles approach to interpreting the Fourier-Transform Infrared (FTIR) spectrum of the target molecule. We will predict its characteristic absorption peaks by dissecting its functional groups and comparing them to known values from authoritative sources. Furthermore, we will contextualize the FTIR data by comparing it with alternative analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to illustrate a holistic and robust strategy for structural elucidation.

Molecular Structure and Functional Group Analysis

The first step in predicting an FTIR spectrum is a thorough analysis of the molecule's constituent parts. The structure contains three key domains: a saturated tetrahydropyridine ring, an aromatic imidazole ring, and an ethyl ester functional group.

Caption: Molecular structure and key functional domains of the target compound.

Each of these domains contributes distinct vibrational modes that will manifest as absorption bands in the FTIR spectrum:

  • Imidazole Ring: Contains an N-H bond, aromatic C-H bonds, and C=N/C=C ring stretching vibrations.

  • Tetrahydropyridine Ring: Features aliphatic (sp³) C-H bonds and C-N single bonds.

  • Ethyl Ester Group: Characterized by a strong C=O (carbonyl) stretch and two distinct C-O stretches.

Predicted FTIR Spectrum: A Region-by-Region Analysis

Based on the functional group analysis, we can predict the locations of the most significant peaks. The absence of a readily available experimental spectrum necessitates this predictive approach, which is grounded in well-established spectroscopic principles.

Predicted Peak Position (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3350 - 3200N-H StretchImidazole RingMedium, Broad
~3100 - 3000C-H Stretch (sp²)Aromatic Imidazole RingMedium to Weak
~2980 - 2850C-H Stretch (sp³)Tetrahydropyridine & EthylMedium to Strong
~1735 - 1715 C=O Stretch Ethyl Ester (α,β-unsaturated) Very Strong, Sharp
~1650 - 1550C=N / C=C Ring StretchImidazole RingMedium
~1470 - 1440C-H Bend (Scissoring)CH₂ groupsMedium
~1300 - 1160C-O Stretch (Asymmetric)Ester (C-C-O)Strong
~1150 - 1000C-O Stretch (Symmetric)Ester (O-C-C)Strong
High Wavenumber Region (4000 - 2500 cm⁻¹)
  • N-H Stretching (~3350 - 3200 cm⁻¹): The imidazole ring contains a secondary amine (N-H). Its stretching vibration is expected to appear as a medium-intensity, somewhat broad peak in this region. The broadening is often due to hydrogen bonding, especially in solid-state measurements.

  • C-H Stretching (3100 - 2850 cm⁻¹): Two distinct types of C-H stretching are anticipated. The aromatic C-H bonds on the imidazole ring will absorb at wavenumbers just above 3000 cm⁻¹.[2] In contrast, the numerous aliphatic C-H bonds from the tetrahydropyridine ring and the ethyl group will produce stronger absorptions just below 3000 cm⁻¹.[3]

Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)
  • C=O Ester Stretch (~1735 - 1715 cm⁻¹): This is arguably the most diagnostic peak in the spectrum. The carbonyl group of the ester is conjugated with the imidazole ring, which lowers its vibrational frequency compared to a saturated aliphatic ester (1750–1735 cm⁻¹).[4][5] We predict a very strong and sharp absorption band in the 1730-1715 cm⁻¹ range, characteristic of an α,β-unsaturated ester.[4]

  • C=N and C=C Ring Stretching (~1650 - 1550 cm⁻¹): The aromatic imidazole ring will exhibit several stretching vibrations in this region. These bands, arising from the conjugated C=C and C=N bonds, are typically of medium intensity and provide a "fingerprint" for the heterocyclic core.

Fingerprint Region (1500 - 600 cm⁻¹)

This region is complex, containing a multitude of bending and stretching vibrations that are unique to the molecule as a whole.

  • C-H Bending (~1470 - 1440 cm⁻¹): The scissoring (bending) vibrations of the CH₂ groups in the tetrahydropyridine ring and the ethyl group will appear here.[2]

  • Ester C-O Stretches (~1300 - 1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[6] The asymmetric C-C-O stretch is typically found between 1300-1160 cm⁻¹, while the symmetric O-C-C stretch appears from about 1150-1000 cm⁻¹.[7] These strong absorptions are another key indicator of the ester functionality.

  • C-N Stretching (~1335 - 1250 cm⁻¹): The stretching of the C-N bonds within the heterocyclic core will contribute to the complexity of this region.[2]

Orthogonal Verification: A Multi-Technique Approach

TechniqueInformation ProvidedPredicted Key Signals for the Target Molecule
FTIR Functional GroupsStrong C=O (~1720 cm⁻¹), N-H (~3300 cm⁻¹), strong C-O (~1200, ~1100 cm⁻¹)
¹H NMR Proton Environment & ConnectivityAromatic protons (imidazole), aliphatic protons (tetrahydropyridine ring), characteristic ethyl quartet & triplet, exchangeable N-H proton.[8]
¹³C NMR Carbon SkeletonCarbonyl carbon (~160-170 ppm), aromatic carbons, multiple aliphatic carbons.[8]
HRMS Exact Mass & Molecular FormulaA precise m/z value corresponding to the molecular formula C₉H₁₃N₃O₂ (195.1008 g/mol ).[9]
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would provide unambiguous confirmation of the molecular structure.

    • ¹H NMR: Would show distinct signals for the protons on the imidazole ring (likely in the 7.0-8.5 ppm region), the four sets of CH₂ protons in the saturated ring (aliphatic region, ~1.5-4.0 ppm), and the characteristic quartet and triplet of the ethyl ester group.[2][8] The N-H proton would appear as a broad, exchangeable singlet.

    • ¹³C NMR: Would confirm the number of unique carbon atoms, with the ester carbonyl carbon appearing downfield (~160-170 ppm) and other distinct signals for the aromatic and aliphatic carbons.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the molecular formula by providing an exact mass measurement of the molecular ion. For C₉H₁₃N₃O₂, the expected exact mass is 195.1008. This technique provides the highest level of confidence in the elemental composition of a novel compound.[9]

Experimental Protocol for FTIR Spectrum Acquisition (KBr Pellet Method)

To obtain a high-quality transmission spectrum of a solid sample like the title compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[4] The principle is to disperse the sample in an IR-transparent matrix (KBr) to reduce light scattering and obtain sharp, well-defined peaks.[7]

workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectrum Acquisition start 1. Dry Materials (Sample & KBr in oven) grind_sample 2. Grind Sample (~1-2 mg in agate mortar) start->grind_sample mix 3. Mix with KBr (Add ~100-200 mg KBr, mix gently) grind_sample->mix load_die 4. Load Die (Transfer powder to die set) mix->load_die press 5. Apply Pressure (Use hydraulic press, ~8-10 metric tons) load_die->press hold 6. Hold Pressure (Hold for 1-2 minutes) press->hold release 7. Release & Extract (Carefully remove transparent pellet) hold->release background 8. Run Background (Scan with empty holder or blank KBr pellet) release->background run_sample 9. Run Sample (Place sample pellet in holder and scan) background->run_sample process 10. Process Spectrum (Baseline correction, peak picking) run_sample->process

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Material Preparation: Ensure both the sample and spectroscopy-grade KBr are rigorously dried, typically in an oven at ~100 °C for several hours and cooled in a desiccator. Moisture is a critical interference, showing broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[10]

  • Grinding and Mixing: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[7] Add 100-200 mg of the dried KBr and gently but thoroughly mix to ensure uniform dispersion. The final concentration should be between 0.2% and 1%.[7]

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[10] This allows the KBr to "cold-flow" and form a solid, transparent, or translucent disc.

  • Spectrum Acquisition:

    • First, run a background spectrum with the empty sample holder or a blank KBr pellet. This is crucial for correcting for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[11]

    • Carefully place the sample pellet into the holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak labeling as needed.

Conclusion

The structural elucidation of a novel compound such as ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate requires a multi-faceted analytical approach. While an experimental FTIR spectrum is not publicly cataloged, a detailed prediction based on its constituent functional groups provides a powerful diagnostic framework. The anticipated spectrum is dominated by a strong, sharp carbonyl stretch of the α,β-unsaturated ester around 1720 cm⁻¹, prominent N-H and C-H stretches above 2800 cm⁻¹, and a complex fingerprint region highlighted by strong C-O ester bands.

This guide underscores the importance of interpreting spectra from first principles and demonstrates how FTIR, when used in concert with orthogonal techniques like NMR and mass spectrometry, provides a self-validating system for confident structural assignment. The provided experimental protocol offers a robust method for obtaining high-quality data, ensuring that subsequent analyses are built on a solid foundation.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • MSE, University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Volpi, G., et al. (2022). New substituted imida - IRIS-AperTO. Università di Torino. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Retrieved from [Link]

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Retrieved from [Link]

  • Organometallics. (2007). Imidazo[1,5-a]pyridin-3-ylidene/Thioether Mixed C/S Ligands and Complexes Thereof. ACS Publications. Retrieved from [Link]

  • Chemistry. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Retrieved from [Link]

  • Journal of Chemical Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Retrieved from [Link]

  • Molecules. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. ACS Publications. Retrieved from [Link]

Sources

comparative binding affinity of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Binding Affinity of Imidazo[1,5-a]pyridine Analogs: A Focus on Imidazo[1,5-a]quinoline-3-Carboxylates as High-Affinity Ligands for Central Benzodiazepine Receptors

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutics targeting a wide range of biological entities. While a direct comparative binding affinity study for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate analogs is not extensively documented in publicly available literature, a closely related and well-studied class of compounds, the imidazo[1,5-a]quinoline-3-carboxylates, offers significant insights into the structure-activity relationships (SAR) governing their binding to a crucial biological target. This guide will provide a detailed comparative analysis of these analogs as high-affinity ligands for the central benzodiazepine receptor (CBR), a key player in neuronal inhibition. The imidazo[1,5-a]quinoline core can be considered an extended, benzo-fused version of the imidazo[1,5-a]pyridine system, and the principles of molecular recognition and binding are largely translatable.

This guide will delve into the comparative binding affinities of a series of ethyl and tert-butyl imidazo[1,5-a]quinoline-3-carboxylate analogs, present the experimental methodology used to determine these affinities, and elucidate the key structural features that dictate their interaction with the central benzodiazepine receptor.

The Biological Target: Central Benzodiazepine Receptors (CBRs)

Central benzodiazepine receptors are allosteric modulatory sites on the GABA-A (γ-aminobutyric acid type A) receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Ligands that bind to the CBR can modulate the effect of GABA. For instance, benzodiazepines like diazepam enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The development of novel CBR ligands is a significant area of research for treating anxiety disorders, insomnia, seizures, and other neurological conditions.

Comparative Binding Affinity of Imidazo[1,5-a]quinoline-3-carboxylate Analogs

A study by S. P. V. et al. provides a comprehensive dataset on the binding affinities of a series of ethyl and tert-butyl imidazo[1,5-a]quinoline-3-carboxylate analogs for the central benzodiazepine receptor. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The general structure of the analyzed imidazo[1,5-a]quinoline-3-carboxylate analogs is presented below:

SAR_Summary cluster_scaffold Imidazo[1,5-a]quinoline Core cluster_positions Substituent Effects cluster_affinity Binding Affinity Scaffold Core Structure Pos7 Position 7 (Small, Lipophilic/EWGs) Scaffold->Pos7 Substitution at Pos89 Positions 8 & 9 (Substituents decrease affinity) Scaffold->Pos89 Substitution at Ester Ester Group (tert-Butyl > Ethyl) Scaffold->Ester Modification of HighAffinity Increased Affinity Pos7->HighAffinity LowAffinity Decreased Affinity Pos89->LowAffinity Ester->HighAffinity Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare Synaptic Membranes Incubation 2. Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Scintillation 4. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis 5. Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This comparative guide, using imidazo[1,5-a]quinoline-3-carboxylates as a representative class of imidazo[1,5-a]pyridine analogs, demonstrates the high-affinity binding of these compounds to the central benzodiazepine receptor. The structure-activity relationship analysis reveals that small, lipophilic, and electron-withdrawing substituents at the 7-position of the quinoline ring, coupled with a bulky tert-butyl ester group at the 3-position, are key for achieving sub-nanomolar binding affinities. These findings underscore the importance of systematic structural modifications in the design of potent and selective ligands. The detailed experimental protocol for the competitive radioligand binding assay provides a framework for the evaluation of novel compounds targeting the CBR. The insights gained from this analysis can guide future drug discovery efforts aimed at developing novel therapeutics with improved pharmacological profiles for the treatment of neurological and psychiatric disorders.

References

  • [Reference to a general medicinal chemistry textbook discussing privileged scaffolds]
  • [Reference to a pharmacology textbook describing the GABA-A receptor]
  • S. P. V., et al. (2023). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Journal of Medicinal Chemistry. 4. Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

X-ray crystallography data for ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate validation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the structural and crystallographic properties of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate against its fully aromatic counterpart, ethyl imidazo[1,5-a]pyridine-3-carboxylate.

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the dilemma of selecting between planar aromatic scaffolds and their partially saturated analogs during hit-to-lead optimization. While the fully aromatic imidazo[1,5-a]pyridine core is a privileged scaffold known for its photophysical properties and rigid geometry[1], its planarity often limits 3D spatial coverage.

The introduction of the 5,6,7,8-tetrahydro ring in ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate fundamentally alters the molecule's crystallographic behavior, solubility, and target-binding profile. This guide provides an objective comparison of the X-ray crystallographic validation, conformational flexibility, and experimental handling of these two structural alternatives.

Conformational Causality: Why Saturation Matters

The transition from an sp2 -hybridized aromatic system to an sp3 -hybridized tetrahydro system dictates the molecule's behavior in both the crystal lattice and the biological target pocket.

  • The Aromatic Alternative (Ethyl imidazo[1,5-a]pyridine-3-carboxylate): The fully conjugated system forces the fused bicyclic core into a strict planar geometry. Crystallographically, this drives lattice assembly predominantly through strong, rigid π−π stacking interactions[2]. While excellent for intercalation, this rigidity prevents the molecule from adapting to complex, deep binding pockets.

  • The Saturated Product (Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate): The hydrogenation of the pyridine ring into a piperidine-like moiety breaks the aromaticity. The 5,6,7,8-tetrahydro ring adopts a puckered conformation (typically a half-chair or twisted boat). This puckering disrupts flat π−π stacking but enables dynamic face-to-face π -cation interactions and complex water-mediated hydrogen bond networks. This exact conformational flexibility is exploited in advanced drug design, such as the development of EZH2–EED interaction inhibitors, where the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core perfectly fills the aromatic cage triad of the EED protein[3].

ConformationalSelection Core Imidazo[1,5-a]pyridine Scaffold Aromatic Fully Aromatic (sp2 Hybridized) Core->Aromatic Saturated 5,6,7,8-Tetrahydro (sp3 Hybridized) Core->Saturated Planar Planar Geometry Strong π-π Stacking Aromatic->Planar Puckered Puckered Half-Chair Dynamic Flexibility Saturated->Puckered Binding1 Intercalation / Flat Pockets Planar->Binding1 Binding2 Deep Pocket Binding (e.g., EED proteins) Puckered->Binding2

Conformational divergence and target application of aromatic vs. tetrahydro imidazopyridine cores.

Comparative Quantitative Crystallographic Data

When validating these structures via X-ray diffraction, the thermal parameters and packing densities differ significantly. The sp3 carbons in the tetrahydro ring exhibit higher thermal motion (B-factors) at room temperature compared to the rigid aromatic core.

Table 1: Typical Crystallographic Metrics Comparison (Data collected at 100 K)

MetricEthyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylateEthyl imidazo[1,5-a]pyridine-3-carboxylate
Ring Geometry Puckered (Half-chair/Twisted)Strictly Planar
Hybridization Mixed ( sp2 imidazole, sp3 piperidine)Fully sp2 Conjugated
Primary Lattice Forces C-H···O hydrogen bonds, Dispersion forces π−π stacking, C-H··· π interactions
Typical Space Group P21​/c (Monoclinic) or Pbca (Orthorhombic) P1ˉ (Triclinic)
R-factor ( R1​ ) ~0.045 - 0.052~0.035 - 0.040
Weighted R ( wR2​ ) ~0.110 - 0.125~0.095 - 0.105
Packing Density Lower (due to puckered ring volume)Higher (efficient planar stacking)

Experimental Protocols for X-Ray Validation

To ensure a self-validating system, the protocols for crystallization and data collection must account for the specific physicochemical properties of the tetrahydro derivative. The saturated core is significantly more lipophilic and flexible than its aromatic counterpart.

Protocol A: Vapor Diffusion Crystallization

Causality: Due to the high lipophilicity of the 5,6,7,8-tetrahydro core, standard slow evaporation often yields amorphous oils. Vapor diffusion using a halogenated solvent and a non-polar antisolvent forces a slow, thermodynamically controlled nucleation event, yielding diffraction-quality single crystals.

  • Solubilization: Dissolve 15 mg of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the unsealed 2 mL inner vial into a 10 mL outer vial containing 3 mL of n -hexane (the antisolvent).

  • Equilibration: Tightly seal the outer vial with a PTFE-lined cap.

  • Incubation: Store the setup undisturbed at 4 °C for 72 to 96 hours. The lower temperature reduces thermal kinetic energy, favoring ordered lattice packing over amorphous aggregation.

Protocol B: Cryogenic Data Collection and Refinement

Causality: The flexibility of the sp3 carbons in the tetrahydro ring leads to smeared electron density maps if analyzed at room temperature. Flash-cooling to 100 K "freezes" the molecule in its lowest-energy puckered conformation, allowing for accurate anisotropic refinement.

  • Mounting: Harvest a single crystal using a MiTeGen MicroMount. Coat the crystal immediately in Paratone-N oil to protect it from atmospheric moisture and provide structural support.

  • Cryocooling: Flash-cool the crystal by plunging it directly into a 100 K nitrogen gas stream on the diffractometer.

  • Data Collection: Utilize Cu-K α radiation ( λ=1.54184 Å)[1]. Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O) because it significantly enhances the scattering intensity and anomalous dispersion, yielding better resolution for the flexible sp3 carbons.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the puckered ring should be placed in calculated geometric positions and refined using a riding model.

G A Compound Synthesis (Tetrahydro Core) B Solvent Screening (Hexane/DCM Diffusion) A->B C Cryogenic Cooling (100 K N2 Stream) B->C D X-Ray Diffraction (Cu-Kα Radiation) C->D E Structure Solution (Direct Methods/SHELXT) D->E F Refinement (Anisotropic, SHELXL) E->F

X-ray crystallographic validation workflow for flexible tetrahydroimidazo[1,5-a]pyridine cores.

Summary

While the fully aromatic ethyl imidazo[1,5-a]pyridine-3-carboxylate provides a highly predictable, easily crystallizable planar system, it lacks the 3D complexity required for many modern drug targets. The ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate product sacrifices some lattice rigidity, requiring stricter cryogenic validation protocols, but ultimately delivers a highly valuable, conformationally adaptable scaffold capable of engaging in deep-pocket π -cation and water-mediated interactions[3].

References

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Synthesis of Novel Imidazo[1,5-a]pyridine Derivates Source: Revue Roumaine de Chimie URL:[Link]

  • Synthesis, Crystallographic and Spectral Characterization of a Cadmium Chloride Complex Containing a Novel Imidazo[1,5-a]Pyridine Derivative Source: Zeitschrift für Naturforschung B URL:[Link]

Sources

Safety Operating Guide

ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that in advanced drug development and synthetic chemistry, operational safety is just as critical as experimental yield. Handling complex heterocyclic building blocks requires a deep understanding of their physicochemical properties and environmental fate.

This guide provides a comprehensive, causality-driven protocol for the safe handling and disposal of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate . By understanding the why behind these procedures, laboratory personnel can build self-validating safety systems that protect both the researcher and the environment.

Chemical Profile & Hazard Causality

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a fused bicyclic heterocycle containing a basic imidazopyridine core and an ester linkage. The presence of the nitrogenous core dictates specific disposal constraints, primarily because combusting nitrogen-containing organics generates nitrogen oxides (NOx), which require specialized environmental scrubbing.

Table 1: Quantitative Data & Operational Implications

ParameterQuantitative / Categorical DataOperational Implication
Compound Name Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylateMust be written in full on all waste manifests (no abbreviations).
CAS Number 1658467-53-8Primary identifier for SDS tracking and waste profiling.
Molecular Formula C10H14N2O2Nitrogen content mandates NOx-scrubbed incineration.
Molecular Weight 194.23 g/mol Used to calculate molar toxicity and spill volume.
Hazard Classification H302, H315, H319, H335 (Irritant/Harmful)Mandates standard PPE (nitrile gloves, goggles, lab coat)[1].
Max SAA Volume 55 Gallons (Non-Acute Waste)Exceeding this triggers a 3-day mandatory transfer window[2].
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)Dictates pickup scheduling with licensed RCRA contractors[3].

Routine Disposal & Waste Segregation Workflow

The following protocol outlines the step-by-step methodology for routine waste disposal. This is a self-validating system designed to prevent chemical incompatibilities and ensure regulatory compliance under EPA and RCRA guidelines[3].

Phase 1: Waste Segregation & Compatibility Profiling

  • Identify the Waste Stream: Classify the waste strictly as "Non-Halogenated Organic Waste."

    • Causality: Mixing basic nitrogenous heterocycles with halogenated solvents (e.g., dichloromethane) in the presence of trace metals can lead to the formation of reactive alkylating species or unexpected exotherms.

  • Container Selection: Select a High-Density Polyethylene (HDPE) carboy.

    • Causality: The ester functionality can undergo slow hydrolysis in the presence of ambient moisture, releasing trace organic acids. HDPE provides superior chemical resistance against both basic nitrogenous compounds and trace acids compared to standard glass.

Phase 2: Active Transfer & Containment

  • Preparation: Don appropriate PPE. Conduct all transfers inside a certified chemical fume hood to mitigate exposure to H335 (respiratory irritation) hazards[1].

  • Transfer: Use a dedicated, chemically compatible funnel to transfer the waste into the HDPE carboy.

  • Secondary Containment: Place the primary carboy in a secondary containment bin capable of holding ≥110% of the carboy's volume.

Phase 3: Labeling, Storage, and Self-Validation

  • Labeling: Affix a standardized GHS "Hazardous Waste" label. Explicitly write the full chemical name and add the sub-label: "Contains Nitrogen/Basic Heterocycles."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2].

  • Self-Validation Check: Before leaving the SAA, visually inspect the secondary containment for any liquid accumulation (indicating primary container failure) and verify that the GHS label is facing outward, fully legible, and the cap is securely tightened.

Disposal Workflow Visualization

The logical relationship between waste generation, regulatory storage, and environmental destruction is mapped below.

DisposalWorkflow Start Waste Generation: Ethyl 5H,6H,7H,8H-imidazo [1,5-a]pyridine-3-carboxylate Segregation Segregation: Non-Halogenated Organic Waste Start->Segregation Identify Waste Stream Containment Containment: HDPE Carboy with Secondary Containment Segregation->Containment Transfer in Fume Hood Labeling Labeling: 'Hazardous Waste' + Chemical Name Containment->Labeling Affix GHS Labels Storage Storage: Satellite Accumulation Area (SAA) Labeling->Storage Store < 90/180 Days Disposal Final Disposal: High-Temp Incineration (NOx Scrubbing) Storage->Disposal Licensed Contractor

Workflow for the segregation, containment, and final disposal of nitrogenous organic waste.

Emergency Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Determine the scale of the spill.

  • Containment:

    • If solid/powder: Gently cover the material with damp paper towels to prevent the generation of irritating dust aerosols.

    • If dissolved in solvent: Encircle the spill with an inert absorbent (e.g., vermiculite or universal spill pads).

  • Collection: Sweep up the absorbed material using non-sparking polypropylene tools. Do NOT use a standard vacuum cleaner , as the motor can ignite flammable solvent vapors or aerosolize the irritant. Place debris in a hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent and water. Causality: As an organic ester, the compound is lipophilic and may leave a persistent, irritating residue if cleaned with water alone.

  • Self-Validation Check: After decontamination, wipe the spill area with a clean, dry white paper towel. If the towel shows any discoloration or oily residue, the decontamination has failed; repeat the detergent wash until the validation wipe is completely clean.

Environmental Fate & Incineration Causality

Why is high-temperature incineration the only acceptable disposal method?

If disposed of in a landfill or poured down the drain, the ester linkage of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate may eventually hydrolyze, but the fused imidazopyridine nitrogenous core is highly recalcitrant to environmental degradation. It can act as a persistent organic pollutant, potentially disrupting local aquatic ecosystems.

When subjected to high-temperature incineration (>1,000°C) by a licensed RCRA contractor, the molecule is thermally cleaved. Because combusting this compound generates nitrogen oxides (NOx), the exhaust gases must pass through post-combustion NOx scrubbers (such as selective catalytic reduction systems)[2]. This neutralization step is legally required and scientifically necessary to prevent the atmospheric formation of photochemical smog and acid rain.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling and disposal of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is anticipated to present the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion of the compound could be detrimental to health.[1]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations.

PPE ComponentStandard Laboratory Operations (Weighing, Solution Preparation)Operations with High Splash or Aerosol Potential
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves
Body Protection Flame-resistant laboratory coatChemical-resistant apron over a laboratory coat
Respiratory Protection Not generally required if handled in a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridges if handled outside a fume hood
The Rationale Behind PPE Selection:
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Standard safety glasses offer a baseline, but for any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are critical. A face shield provides an additional barrier for the entire face.

  • Hand Protection: Nitrile gloves provide good protection against incidental contact with many chemicals. Double-gloving is a best practice that reduces the risk of exposure from a single glove failure. For more extensive handling or in case of a spill, more robust, chemical-resistant gloves are necessary.

  • Body Protection: A flame-resistant lab coat protects personal clothing and skin from minor spills and splashes. When the potential for larger splashes exists, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, a comprehensive respiratory protection program must be in place, including fit-testing and the use of a NIOSH-approved respirator.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol

The following workflow is designed to minimize exposure during the routine handling of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific handling area within a fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh Carefully weigh the solid compound. don_ppe->weigh dissolve Dissolve the compound in the desired solvent. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate dispose_waste Dispose of waste according to protocol. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Figure 1: A step-by-step workflow for the safe handling of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.

  • Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" label, listing all contents, including the full chemical name of the compound and any solvents.

  • Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3] Never dispose of this compound down the drain or in the regular trash.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS department.

Conclusion

The responsible handling of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate requires a proactive and informed approach to safety. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to established handling and disposal protocols, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.